molecular formula C12H10BrNO B505848 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 59514-18-0

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B505848
CAS No.: 59514-18-0
M. Wt: 264.12g/mol
InChI Key: UZMYPCOHBHVFJE-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative that serves as a key synthetic intermediate and core scaffold in innovative pharmaceutical research, particularly in the discovery of new antitumor agents . The tetrahydrocarbazole structure is a privileged framework in medicinal chemistry, found in a number of alkaloids and synthetic compounds exhibiting significant biological activities . This structure is associated with broad-spectrum pharmacological properties, including potent antibiotic, anticarcinogenic, antiviral, and anti-inflammatory effects . Recent deep learning-guided phenotypic screening has identified novel tetrahydrocarbazole derivatives that demonstrate sub-nanomolar, broad-spectrum antitumor activity, even against multidrug-resistant cancer cells . These compounds can function by upregulating key tumor suppressor proteins such as p53, inducing mitochondria-dependent endogenous apoptosis, and showing potent efficacy in advanced disease models like patient-derived organoids . Furthermore, the molecule's utility extends to being a precursor for more complex structures, exemplified by its use in the synthesis of derivatives like 6-Bromo-2-(3-phenyl-allylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is characterized by distinct intermolecular bonding patterns in the solid state . This makes this compound a versatile and valuable building block for researchers developing new chemotypes in oncology and probing novel mechanisms of action in phenotypic drug discovery .

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYPCOHBHVFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-18-0
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Foundational & Exploratory

Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Carbazole derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The tetrahydrocarbazole scaffold, in particular, is a privileged structure in medicinal chemistry. The targeted compound, this compound, serves as a versatile building block, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions, and the ketone functionality allowing for diverse chemical modifications.

Core Synthetic Pathway: Fischer Indole Synthesis

The most established and widely utilized method for the synthesis of this compound is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a-sigmatropic rearrangement to form the indole ring system.

For the synthesis of the target molecule, the key starting materials are (4-bromophenyl)hydrazine and cyclohexane-1,3-dione. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes cyclization under acidic conditions to yield the final tetrahydrocarbazol-1-one product.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-bromophenylhydrazine 4-Bromophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) 4-bromophenylhydrazine->Fischer_Indole_Synthesis cyclohexane-1,3-dione Cyclohexane-1,3-dione cyclohexane-1,3-dione->Fischer_Indole_Synthesis Target_Compound 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one Fischer_Indole_Synthesis->Target_Compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established Fischer indole synthesis procedures.

Materials and Reagents
  • (4-Bromophenyl)hydrazine hydrochloride

  • Cyclohexane-1,3-dione

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Ethyl Acetate

  • Brine (Saturated Aqueous Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane (for column chromatography)

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and cyclohexane-1,3-dione (1.05 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound is typically a solid that can be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane. The exact gradient will depend on the polarity of the impurities, but a starting point of 10% ethyl acetate in hexane, gradually increasing to 30-40%, is often effective.

  • Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Combine Reactants: (4-Bromophenyl)hydrazine HCl Cyclohexane-1,3-dione B Add Glacial Acetic Acid A->B C Reflux (2-4 h) B->C D Cool to RT and Quench with Water C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry (Na2SO4) and Concentrate G->H I Silica Gel Column Chromatography (Hexane/Ethyl Acetate) H->I J Combine Pure Fractions and Concentrate I->J K Pure 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one J->K

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
(4-Bromophenyl)hydrazine hydrochlorideC₆H₈BrClN₂223.50Off-white to pale yellow crystalline powder
Cyclohexane-1,3-dioneC₆H₈O₂112.13White to pale yellow crystalline solid

Table 2: Properties and Characterization of this compound

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molar Mass 264.12 g/mol
Appearance Off-white to pale brown solid
Melting Point Not consistently reported, dependent on purity
Typical Yield 60-80% (highly dependent on reaction scale and purification)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.1 (br s, 1H, NH), 7.6 (d, 1H), 7.3 (dd, 1H), 7.2 (d, 1H), 2.8 (t, 2H), 2.5 (t, 2H), 2.1 (m, 2H). (Note: Exact chemical shifts may vary slightly).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 194.5, 138.0, 135.5, 126.0, 124.0, 122.5, 115.0, 112.5, 38.0, 25.0, 23.0, 21.5. (Note: Exact chemical shifts may vary slightly).
Mass Spectrum (m/z) [M]+ at 263/265 (due to bromine isotopes)

Conclusion

The Fischer indole synthesis provides a reliable and efficient method for the preparation of this compound. The protocol outlined in this guide, when coupled with careful experimental technique and purification, can yield the desired product in good purity and yield. This versatile intermediate opens up numerous possibilities for the synthesis of novel carbazole derivatives with potential applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best results.

An In-depth Technical Guide on the Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthetic mechanism, provides relevant experimental protocols, and presents key quantitative data.

Core Synthesis Mechanism: The Fischer Indole Synthesis

The formation of this compound is primarily achieved through the Fischer indole synthesis.[1][2][3] This well-established reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] In this specific case, the arylhydrazone is formed from the condensation of 4-bromophenylhydrazine and a cyclohexane-1,2-dione derivative.

The reaction mechanism can be summarized in the following key steps:

  • Formation of the Phenylhydrazone: 4-Bromophenylhydrazine reacts with a cyclohexane-1,2-dione derivative (such as 2-hydroxycyclohexanone) to form the corresponding 4-bromophenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.[1]

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[1]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic carbazole ring system.[1]

The overall logical workflow for the synthesis is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Bromophenylhydrazine 4-Bromophenylhydrazine Condensation Condensation 4-Bromophenylhydrazine->Condensation Cyclohexane-1,2-dione_derivative Cyclohexane-1,2-dione derivative Cyclohexane-1,2-dione_derivative->Condensation Arylhydrazone_Intermediate Arylhydrazone_Intermediate Condensation->Arylhydrazone_Intermediate Forms Fischer_Indole_Cyclization Fischer Indole Cyclization (Acid-catalyzed) Target_Molecule This compound Fischer_Indole_Cyclization->Target_Molecule Yields Arylhydrazone_Intermediate->Fischer_Indole_Cyclization G cluster_characterization Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization 1H_NMR 1H NMR Characterization->1H_NMR 13C_NMR 13C NMR Characterization->13C_NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

References

In-Depth Technical Guide: Chemical Properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a halogenated derivative of the tetrahydrocarbazole scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by carbazole alkaloids and their synthetic analogs, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document consolidates available data on the compound's molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines a detailed experimental protocol for its synthesis via the Fischer indole synthesis, a cornerstone reaction in the preparation of such heterocyclic systems. While specific signaling pathways for this particular molecule are not yet fully elucidated, this guide discusses the potential mechanisms of action based on related carbazole derivatives, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a tetrahydrocarbazole moiety, which is a partially hydrogenated derivative of carbazole, featuring a bromine atom at the 6-position and a ketone group at the 1-position of the cyclohexanone ring.

Molecular and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is crucial for its identification, purification, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO[5]
Molecular Weight 264.12 g/mol [5][6]
CAS Number 59514-18-0[5][6]
Melting Point 230 °C (recrystallized from ethanol)[6]
Density 1.636 g/cm³[6]
XLogP3 3.2[5]
Polar Surface Area (PSA) 32.9 Ų[5][6]
Refractive Index 1.711[6]
Flash Point 218.4 °C[6]
Spectral Data

1.2.1. Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would therefore appear at m/z values corresponding to [M]⁺ and [M+2]⁺.

IonPredicted m/z
[M]⁺262.9950
[M+H]⁺264.00185
[M+Na]⁺285.98379
[M-H]⁻261.98729

Data sourced from computed predictions.[7]

Key fragmentation patterns in the GC-MS analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, show significant peaks that can be extrapolated to its bromo-derivative. For the bromo-derivative, major fragments would be expected at m/z values of 263/265 and 207, among others.[5]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not published, the expected chemical shifts can be inferred from the known spectra of related tetrahydrocarbazole derivatives. The ¹H NMR spectrum would show signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the aliphatic protons of the cyclohexanone ring. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the C-Br carbon being significantly influenced by the halogen), and the aliphatic carbons.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (indole)~3400
C=O stretch (ketone)~1670-1690
C-N stretch~1300-1350
C-Br stretch~500-600

Data inferred from the IR spectrum of the parent compound, 2,3,4,9-tetrahydro-1H-carbazol-1-one, and general IR correlation tables.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indole and carbazole derivatives.[8][9] The synthesis of this compound typically proceeds through the acid-catalyzed reaction of p-bromophenylhydrazine with 1,2-cyclohexanedione or a related precursor. The following is a representative protocol based on established methods for similar compounds.

Materials:

  • p-Bromophenylhydrazine hydrochloride

  • 1,2-Cyclohexanedione

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve p-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.

    • Add sodium acetate (1.1 equivalents) to the solution and stir until dissolved.

    • To this solution, add a solution of 1,2-cyclohexanedione (1 equivalent) in ethanol dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. The formation of the hydrazone precipitate can be monitored by Thin Layer Chromatography (TLC).

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the Tetrahydrocarbazol-1-one:

    • Suspend the dried hydrazone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux for 4-6 hours. The progress of the cyclization should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

    • The product can be further purified by recrystallization from ethanol.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Fischer Indole Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure & Purity Confirmation MS Mass Spectrometry Purification->MS Structure & Purity Confirmation IR FT-IR Spectroscopy Purification->IR Structure & Purity Confirmation MP Melting Point Determination Purification->MP Structure & Purity Confirmation

Workflow for Synthesis and Characterization.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the current literature, the broader class of carbazole and tetrahydrocarbazole derivatives is well-documented for a range of pharmacological effects, particularly as anticancer agents.[10][11] These compounds are known to exert their cytotoxic effects through various mechanisms.

A plausible signaling pathway that could be modulated by this compound, based on the activity of structurally related compounds, is the induction of apoptosis through the intrinsic pathway. This is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins and caspases.

G Compound 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one Cell Cancer Cell Compound->Cell Induces Mito Mitochondrial Stress Cell->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptotic Signaling Pathway.

It is important to note that this represents a hypothesized pathway, and further experimental validation is required to confirm the precise mechanism of action for this compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in drug discovery. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and discussed its potential biological relevance. The information presented herein serves as a foundational resource for researchers and scientists working with this and related carbazole derivatives, facilitating further investigation into their therapeutic potential. Future studies should focus on obtaining detailed experimental spectroscopic data and elucidating the specific biological targets and signaling pathways of this compound.

References

Spectroscopic and Synthetic Profile of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the carbazole derivative, 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. This document compiles available data to facilitate its use in research and development.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Based on the analysis of related carbazole structures, the following table summarizes the expected chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
NH8.0 - 9.0 (br s)-
Aromatic CH7.0 - 7.8 (m)110 - 140
C-Br (Aromatic)-~115
C=O-190 - 200
Aliphatic CH₂2.0 - 3.0 (m)20 - 40

Note: These are predicted values based on analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies expected for this compound are presented below.

Table 2: Predicted Infrared Absorption Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ketone)Stretching1680 - 1700
C=C (Aromatic)Stretching1500 - 1600
C-NStretching1200 - 1350
C-BrStretching500 - 600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺263/265Molecular ion peak with bromine isotopic pattern.
[M-Br]⁺184Loss of the bromine atom.
[M-CO]⁺235/237Loss of the carbonyl group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published as a standalone procedure. However, its use as a starting material in other syntheses provides insight into its preparation.[2] The most common route to tetrahydrocarbazoles is through the Fischer indole synthesis.

General Synthetic Approach: Fischer Indole Synthesis

The synthesis of this compound can be achieved via the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a cyclic ketone.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product p_bromophenylhydrazine p-Bromophenylhydrazine fischer_synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) p_bromophenylhydrazine->fischer_synthesis Reactant cyclohexane_dione 1,3-Cyclohexanedione cyclohexane_dione->fischer_synthesis Reactant target_compound 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one fischer_synthesis->target_compound Yields

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound involves a series of spectroscopic analyses to confirm its structure and purity.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms structure Structure Confirmation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

Spectroscopic Analysis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific, publicly available experimental ¹H and ¹³C NMR data for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one could not be located in the searched scientific literature and databases. This guide, therefore, presents a detailed projection of the expected NMR data based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally related compounds. It also provides a comprehensive experimental protocol for acquiring such data. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals working with this or similar molecular scaffolds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of similar carbazole and tetralone structures. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-22.10 - 2.30m-2H
H-32.55 - 2.75t~6-72H
H-42.90 - 3.10t~6-72H
H-57.90 - 8.10d~1.5-2.01H
H-77.35 - 7.50dd~8.5-9.0, ~1.5-2.01H
H-87.25 - 7.40d~8.5-9.01H
N-H (9)9.00 - 10.00br s-1H
  • m: multiplet, t: triplet, d: doublet, dd: doublet of doublets, br s: broad singlet

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1195.0 - 198.0
C-225.0 - 28.0
C-338.0 - 42.0
C-422.0 - 25.0
C-4a120.0 - 123.0
C-4b135.0 - 138.0
C-5125.0 - 128.0
C-5a115.0 - 118.0
C-6112.0 - 115.0
C-7123.0 - 126.0
C-8112.0 - 115.0
C-8a130.0 - 133.0
C-9a140.0 - 143.0

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is provided below. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for observing exchangeable protons like N-H protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire a suitable number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the peak areas to determine the relative number of protons corresponding to each signal.

  • Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts to identify the electronic environment of the nuclei. Examine the splitting patterns (multiplicities) and measure the coupling constants to determine the connectivity of the atoms.

  • Structural Elucidation: Combine all the NMR data to confirm the structure of this compound. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a generalized workflow for NMR analysis.

molecular_structure cluster_carbazolone This compound cluster_numbering Atom Numbering for NMR Assignment mol C1 1 C2 2 C3 3 C4 4 C4a 4a C4b 4b C5 5 C5a 5a C6 6 C7 7 C8 8 C8a 8a N9 9 C9a 9a O1 O Br6 Br

Caption: Molecular structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_1h Acquire 1H Spectrum tune_shim->acquire_1h acquire_13c Acquire 13C Spectrum tune_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking, Integration, and Analysis reference->analyze elucidate Structural Elucidation analyze->elucidate

Caption: Generalized experimental workflow for NMR analysis.

The Diverse Biological Activities of Carbazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, provides a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of carbazole derivatives. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Anticancer Activity

Carbazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression.[1][2][3]

Quantitative Data: In Vitro Anticancer Activity of Carbazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various carbazole derivatives against a range of human cancer cell lines. This data provides a comparative view of their cytotoxic potential.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3Calu1 (Lung Carcinoma)-0.0025[3]
SL-3-19HepG2 (Liver Cancer)-0.012[3]
SL-3-19MCF-7 (Breast Cancer)-0.014[3]
Compound 26HeLa (Cervical Cancer)-0.37[3]
Compound 2HCT116 (Colon Cancer)Crystal Violet0.34[4]
36aHCT-116 (Colon Cancer)MTT0.48[5]
27aMultiple Cell LinesMTT< 1[5]
Compound 1HCT116 (Colon Cancer)Crystal Violet22.4[4]
3dMCF-7 (Breast Cancer)Sulforhodamine B43.4[6]
4dMCF-7 (Breast Cancer)Sulforhodamine B39.0[6]
3dMDA-MB-231 (Breast Cancer)Sulforhodamine B35.9[6]
4dMDA-MB-231 (Breast Cancer)Sulforhodamine B35.1[6]
3aA549 (Lung Carcinoma)-5.988[6]
30A549 (Lung Cancer)-13.6[7]
30LLC (Lung Cancer)-16.4[7]
Key Mechanisms of Anticancer Action

Topoisomerase II Inhibition: Certain carbazole derivatives function as topoisomerase II inhibitors.[8] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication, transcription, and recombination. By inhibiting topoisomerase II, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[8]

Topoisomerase_II_Inhibition cluster_nucleus Cell Nucleus Carbazole_Derivative Carbazole Derivative Topoisomerase_II Topoisomerase II Carbazole_Derivative->Topoisomerase_II Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase_II->DNA_Replication_Transcription Enables DNA_Damage DNA Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by carbazole derivatives.

JAK/STAT Signaling Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is often implicated in cancer.[7] Some carbazole derivatives have been shown to inhibit the JAK/STAT pathway, thereby suppressing tumor growth.[7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Carbazole_Derivative Carbazole Derivative Carbazole_Derivative->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

Materials:

  • 96-well plates

  • Carbazole derivative stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the carbazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[13]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[13]

Antimicrobial Activity

Carbazole derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Quantitative Data: In Vitro Antimicrobial Activity of Carbazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
8fMRSA CCARM 31670.5 - 2[17]
9dMRSA CCARM 31670.5 - 2[17]
15S. aureus1.1[18]
15B. subtilis1.2[18]
30fMRSA (N315)4[16]
32bP. aeruginosa9.37[16]
19jVarious strains0.9 - 15.6[16]
19rVarious strains0.9 - 15.6[16]
2, 3, 4, 5, 7, 8, 9, 10S. aureus32[1]
2, 3, 4, 5, 7, 8, 9, 10S. epidermidis32[1]
1, 6Gram-positive strains64[1]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[19][20][21]

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Microbial inoculum

  • Sterile cork borer or pipette tips

  • Carbazole derivative solution

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Inoculation: Uniformly spread a standardized microbial inoculum over the surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[21]

  • Compound Addition: Add a defined volume (20-100 µL) of the carbazole derivative solution, positive control, and negative control into separate wells.[21]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion Prepare_Inoculum Prepare Microbial Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Samples Add Carbazole Derivatives & Controls to Wells Create_Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Several carbazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[23][24][25]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Carbazole derivative

  • Positive control (e.g., indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the carbazole derivative or positive control to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.[23] The contralateral paw can be injected with saline as a control.

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[23]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Neuroprotective Activity

Carbazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26] Their mechanisms of action often involve antioxidant effects and the inhibition of enzymes like acetylcholinesterase (AChE).[26][27]

Key Mechanisms of Neuroprotective Action

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. Several carbazole derivatives have been identified as AChE inhibitors.[27][28]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[26][29][30]

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Neurotoxic agent (e.g., amyloid-β peptide, hydrogen peroxide)

  • Carbazole derivative

  • MTT assay reagents (as described previously)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more neuron-like phenotype.

  • Pre-treatment: Pre-treat the cells with various concentrations of the carbazole derivative for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death.

  • Co-incubation: Co-incubate the cells with the carbazole derivative and the neurotoxic agent for a defined period (e.g., 24-48 hours).

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Determine the protective effect of the carbazole derivative by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[31]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Carbazole derivative

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the AChE enzyme.

  • Inhibitor Addition: Add different concentrations of the carbazole derivative to the wells and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product kinetically at 412 nm.

  • Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the carbazole derivative.

Conclusion

The carbazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable range of biological activities. This guide has provided a technical overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds. The presented quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective carbazole-based therapeutics for a variety of diseases.

References

The Enduring Legacy of Tetrahydrocarbazoles: A Comprehensive Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole nucleus, a privileged scaffold in medicinal chemistry, has been a subject of intense scientific scrutiny for over a century. Its discovery paved the way for the development of a vast array of synthetic methodologies, leading to a diverse library of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the history, synthesis, and biological activities of tetrahydrocarbazole compounds. We delve into the classical synthetic routes pioneered by Drechsel, Borsche, and Fischer, and explore the evolution of modern, more efficient methodologies including metal-catalyzed, organocatalyzed, and microwave-assisted reactions. Detailed experimental protocols for key syntheses are provided, and quantitative data on reaction yields and biological activities are summarized in structured tables for comparative analysis. Furthermore, this guide illuminates the journey of tetrahydrocarbazoles from laboratory curiosities to clinically significant pharmaceutical agents, highlighting their roles in anticancer, neuroprotective, antimicrobial, and hypoglycemic applications.

A Historical Perspective: The Dawn of Tetrahydrocarbazole Chemistry

The story of tetrahydrocarbazoles begins in the late 19th century with the pioneering work of German chemists. The acid-catalyzed cyclization of cyclohexanone arylhydrazones to form the tetrahydrocarbazole core was first described by Edmund Drechsel in 1888 and later extensively investigated by Walther Borsche in 1908 .[1] This reaction, now known as the Borsche-Drechsel cyclization , laid the foundational groundwork for accessing this important heterocyclic system.

Almost concurrently, the legendary chemist Emil Fischer , in 1883, developed a more general method for indole synthesis, which could be readily adapted for the preparation of tetrahydrocarbazoles.[2] The Fischer indole synthesis , involving the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions, remains one of the most widely used methods for constructing the indole nucleus, including the tetrahydrocarbazole framework, to this day.[2]

These classical methods, born out of the golden age of organic chemistry, provided the initial tools to explore the chemical space of tetrahydrocarbazoles and set the stage for the subsequent discovery of their remarkable biological properties.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of the tetrahydrocarbazole scaffold has evolved significantly since its inception. While the classical methods remain relevant, the demand for greater efficiency, milder reaction conditions, and access to diverse derivatives has driven the development of innovative synthetic strategies.

Classical Syntheses: The Borsche-Drechsel Cyclization and Fischer Indole Synthesis

The Borsche-Drechsel cyclization and the Fischer indole synthesis are the cornerstones of tetrahydrocarbazole synthesis. Both reactions typically involve the acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate.

Experimental Protocol: Borsche-Drechsel Cyclization of Cyclohexanone Phenylhydrazone

  • Reactants: Phenylhydrazine (1.0 eq), Cyclohexanone (1.0-1.2 eq)

  • Catalyst/Solvent: Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine hydrochloride and glacial acetic acid.

    • Heat the mixture to reflux with stirring.

    • Add cyclohexanone dropwise to the refluxing solution over a period of 30 minutes.

    • Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and pour it into ice-water.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration and purify by recrystallization from methanol or ethanol.

  • Expected Yield: 85-91%[3]

  • Melting Point: 116-118 °C[4]

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

  • Reactants: Phenylhydrazine (1 mole), Cyclohexanone (1 mole)

  • Catalyst/Solvent: Glacial Acetic Acid (6 moles)

  • Procedure:

    • A mixture of cyclohexanone and glacial acetic acid is heated to reflux in a three-necked flask with stirring.

    • Phenylhydrazine is added dropwise over 1 hour.

    • The mixture is refluxed for an additional hour.

    • The reaction mixture is poured into a beaker and stirred while it solidifies.

    • The crude product is collected by filtration, washed with water and 75% ethanol, and then recrystallized from methanol.

  • Expected Yield: 76-85%[3]

  • Melting Point: 115-116 °C[3]

Table 1: Comparison of Classical Synthetic Methods for 1,2,3,4-Tetrahydrocarbazole

MethodKey ReagentsCatalyst/SolventReaction ConditionsYield (%)Melting Point (°C)
Borsche-Drechsel Cyclization Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 2-4 h85-91116-118
Fischer Indole Synthesis Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux, 1 h76-85115-116

Logical Relationship: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Ketone Ketone/ Aldehyde Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of NH3 Cyclization->Elimination Indole Indole/ Tetrahydrocarbazole Elimination->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Modern Synthetic Approaches

The quest for more sustainable and versatile synthetic routes has led to the development of several modern methods for tetrahydrocarbazole synthesis. These include metal-catalyzed cross-coupling reactions, organocatalytic asymmetric syntheses, and microwave-assisted protocols.

2.2.1. Metal-Catalyzed Synthesis

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of the tetrahydrocarbazole core. One notable example is the palladium-catalyzed annulation between o-iodoanilines and ketones.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,2,3,4-Tetrahydrocarbazole

  • Reactants: o-Iodoaniline (20 mmol), Cyclohexanone (60 mmol), 1,4-Diazabicyclo[2.2.2]octane (DABCO) (60 mmol)

  • Catalyst: Palladium(II) Acetate (0.1 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (60 mL)

  • Procedure:

    • A mixture of cyclohexanone, o-iodoaniline, and DABCO in DMF is degassed.

    • Palladium acetate is added, and the mixture is degassed again.

    • The reaction is heated at 105 °C for 3-5 hours.

    • After cooling, the reaction mixture is partitioned between isopropyl acetate and water.

    • The organic layer is washed with brine and concentrated.

    • The residue is purified by silica gel chromatography.

  • Yield: 65%[4]

2.2.2. Organocatalyzed Asymmetric Synthesis

The development of organocatalysis has enabled the enantioselective synthesis of chiral tetrahydrocarbazole derivatives. An example is the inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals catalyzed by a chiral secondary amine.[5]

Experimental Workflow: Organocatalytic Asymmetric Synthesis

Organocatalytic_Synthesis_Workflow Start Start: 2,3-Indole-diene and Enals Reaction Inverse-Electron-Demand Diels-Alder Reaction Start->Reaction Catalyst Chiral Secondary Amine Catalyst Catalyst->Reaction Catalyzes Product Enantioenriched Tetrahydrocarbazole Reaction->Product

Caption: Workflow for organocatalytic synthesis.

2.2.3. Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the Fischer indole synthesis, often leading to higher yields in shorter reaction times.

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis

  • Reactants: Phenylhydrazine, Cyclohexanone

  • Catalyst: p-Toluenesulfonic acid (p-TSA)

  • Procedure:

    • A mixture of phenylhydrazine, cyclohexanone, and p-TSA is irradiated in a microwave oven at 600 W for 3 minutes.

  • Yield: 91%[6]

Table 2: Overview of Modern Synthetic Methods for Tetrahydrocarbazoles

MethodCatalystKey FeaturesTypical Yield (%)
Palladium-Catalyzed Annulation Palladium(II) AcetateMild conditions, good functional group tolerance65-82
Organocatalytic Diels-Alder Chiral Secondary AmineEnantioselective synthesis of chiral derivativesup to 83
Microwave-Assisted Fischer Indole p-Toluenesulfonic acidRapid reaction times, high yields91
Clay-Catalyzed Fischer Indole (MW) K-10 Montmorillonite ClayGreen chemistry approach96

Biological Activities and Pharmaceutical Applications

The tetrahydrocarbazole scaffold is a common motif in a plethora of biologically active compounds and has been identified as a "privileged structure" in drug discovery.[7][8] Derivatives have shown a wide range of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and hypoglycemic effects.

Anticancer Activity

Numerous tetrahydrocarbazole derivatives have been synthesized and evaluated for their anticancer potential. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 3: Anticancer Activity of Selected Tetrahydrocarbazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6g (3-nitro substitution) MCF-7 (Breast)6.67 ± 0.39[9]
HeLa (Cervical)4.49 ± 0.32[9]
DU-145 (Prostate)10.38 ± 0.42[9]
Compound 6h (ortho-methyl substitution) MCF-7 (Breast)7.32 ± 0.62[9]
HeLa (Cervical)6.87 ± 0.33[9]
DU-145 (Prostate)15.40 ± 0.60[9]
Neuroprotective Activity

The aminopropyl carbazole class of compounds, which includes tetrahydrocarbazole derivatives, has shown significant promise as neuroprotective agents. The P7C3 series of compounds, for instance, has been demonstrated to protect newborn neurons from apoptosis and mature neurons in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][10]

Signaling Pathway: Neuroprotective Action of P7C3 Aminopropyl Carbazoles

Neuroprotective_Pathway P7C3 P7C3 Aminopropyl Carbazole NAMPT Activates NAMPT P7C3->NAMPT NAD Increases NAD+ Levels NAMPT->NAD Apoptosis Inhibition of Apoptosis NAD->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: P7C3-mediated neuroprotective pathway.

Antimicrobial Activity

Tetrahydrocarbazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Selected Tetrahydrocarbazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2 S. aureus (MTCC87)48.42[11]
E. coli (MTCC46)168.01[11]
Compound 3 B. cereus (MTCC430)12.73[11]
Compound 1 S. Typhimurium (MTCC733)50.08[11]
Isomeric fluorinated derivatives S. aureus32[12]
Hypoglycemic Activity

Recent studies have highlighted the potential of tetrahydrocarbazole derivatives as hypoglycemic agents for the treatment of diabetes. Certain derivatives have been shown to increase glucose consumption in cell lines, with a mechanism potentially involving the activation of the AMPK pathway.[8][13]

Tetrahydrocarbazoles in Medicine: Ondansetron and Frovatriptan

The therapeutic importance of the tetrahydrocarbazole scaffold is exemplified by its presence in several marketed drugs.

  • Ondansetron: A potent 5-HT3 receptor antagonist, ondansetron is widely used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy.[14] Its synthesis involves the key intermediate 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

  • Frovatriptan: A selective 5-HT1B/1D receptor agonist, frovatriptan is used for the acute treatment of migraine.[15] The synthesis of the active (R)-enantiomer often employs a Fischer indole synthesis followed by chiral resolution or chemoenzymatic methods.[7][15]

Experimental Workflow: Synthesis of Ondansetron

Ondansetron_Synthesis_Workflow Start Start: N-Methyltetrahydrocarbazolone Mannich Mannich Reaction (α-methylenation) Start->Mannich Michael Michael Addition of 2-Methylimidazole Mannich->Michael Ondansetron Ondansetron Michael->Ondansetron

Caption: Synthetic workflow for Ondansetron.

Conclusion

From their initial discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry, tetrahydrocarbazole compounds have demonstrated remarkable versatility and therapeutic potential. The evolution of synthetic methodologies has provided chemists with a powerful toolkit to access a vast chemical space of derivatives. The diverse biological activities exhibited by these compounds, ranging from anticancer and neuroprotective to antimicrobial and hypoglycemic, underscore the enduring importance of the tetrahydrocarbazole scaffold in the ongoing quest for novel and effective therapeutic agents. The successful development of drugs like ondansetron and frovatriptan serves as a testament to the translational potential of research in this area. Future investigations will undoubtedly continue to uncover new synthetic strategies and unlock further therapeutic applications of this remarkable class of heterocyclic compounds.

References

Unlocking the Therapeutic Potential of Brominated Carbazoles: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the promising therapeutic applications of brominated carbazoles, a class of heterocyclic organic compounds demonstrating significant potential in various disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular targets, quantitative efficacy data, detailed experimental methodologies, and the intricate signaling pathways involved.

Executive Summary

Brominated carbazoles have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide consolidates the current scientific literature, focusing on key therapeutic areas where these compounds show particular promise: as antibiotic adjuvants, anticancer agents, and potential modulators of neurodegenerative and metabolic diseases. By presenting clear, quantitative data and detailed experimental context, this document aims to accelerate further research and development of this important class of molecules.

Therapeutic Applications and Molecular Targets

Brominated carbazoles exert their therapeutic effects by interacting with a variety of molecular targets. The following sections detail these interactions, supported by quantitative data on their efficacy.

Antibiotic Adjuvant Therapy

A significant area of investigation for brominated carbazoles is their role as antibiotic adjuvants, particularly in combating Methicillin-Resistant Staphylococcus aureus (MRSA). These compounds potentiate the activity of β-lactam antibiotics by targeting bacterial signaling pathways that confer resistance.

Key Target: Serine/Threonine Kinase 1 (Stk1)

Brominated carbazoles have been shown to inhibit Stk1, a key enzyme in MRSA that plays a role in cell wall metabolism and resistance to β-lactam antibiotics.[1] By inhibiting Stk1, these compounds downregulate the transcription of genes within the bla and mec operons, which are responsible for β-lactam resistance.[1][2] This leads to a significant reduction in the minimum inhibitory concentration (MIC) of antibiotics like oxacillin.

Data Presentation: Potentiation of Antibiotic Activity

The following table summarizes the efficacy of various brominated carbazoles in reducing the MIC of oxacillin against different MRSA strains. The data highlights the fold reduction in MIC in the presence of the carbazole compound.

Compound IDStructureMRSA StrainOxacillin MIC (µg/mL)Oxacillin MIC with Carbazole (µg/mL)Fold Reduction in MICReference
2 1-Bromocarbazole433003248[2]
8 4-Bromocarbazole43300324-84-8[1][2]
10 3,6-Dibromocarbazole433003284[2]
12 1,8-Dibromocarbazole433003284[2]
2 1-BromocarbazoleUSA100>10242512[2]
8 4-BromocarbazoleUSA100>10246416[2]
10 3,6-DibromocarbazoleUSA100>10242564[2]
12 1,8-DibromocarbazoleUSA100>10242564[2]
2 1-BromocarbazoleUSA3003284[2]
8 4-BromocarbazoleUSA3003284[2]
10 3,6-DibromocarbazoleUSA3003284[2]
Anticancer Therapy

Carbazole derivatives have long been investigated for their anticancer properties.[3][4] Bromination of the carbazole scaffold has led to the development of potent inhibitors of key proteins involved in cell division and motility.

Key Targets: Kinesin Spindle Protein (KSP) and Dynamin I

Certain brominated carbazoles function as inhibitors of the Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[5][6] Inhibition of KSP leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[5][6]

Additionally, brominated carbazoles, such as the well-studied compound Wiskostatin (a dibrominated carbazole), have been identified as inhibitors of Dynamin I GTPase activity. Dynamin I is crucial for endocytosis and vesicle trafficking, processes that are often dysregulated in cancer.[7][8]

Data Presentation: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of a bis-carbazole derivative against breast cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Bis-carbazole derivative 1 MCF-7 (ER+)1.3 ± 0.2[9]
Bis-carbazole derivative 1 MDA-MB-231 (Triple-Negative)1.9 ± 0.1[9]
Ellipticine (Reference) MCF-7 (ER+)1.3 ± 0.2[9]
Ellipticine (Reference) MDA-MB-231 (Triple-Negative)1.9 ± 0.1[9]

A study on 5,8-dimethyl-9H-carbazole derivatives, including a brominated analog, reported the following IC50 values against breast cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1 (Brominated) MDA-MB-23143.45 ± 1.21[10]
Compound 3 (Hydroxylated) MDA-MB-2311.44 ± 0.97[10]
Compound 4 (Boronated) MDA-MB-2310.73 ± 0.74[10]
Neurodegenerative Diseases

Carbazole-based compounds are being explored for their neuroprotective properties, particularly in the context of Alzheimer's disease. Their mechanism of action often involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. While specific data for brominated carbazoles is emerging, related brominated compounds have shown promise.

Key Target: Amyloid-Beta (Aβ) Aggregation

Bromophenols isolated from red algae have demonstrated inhibitory activity against Aβ aggregation and key enzymes implicated in Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[11]

Data Presentation: Inhibition of Alzheimer's-Related Enzymes by Bromophenols

CompoundTarget EnzymeIC50 (µM)Reference
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol AChE7.31 ± 0.25[11]
2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether AChE9.61 ± 0.35[11]
bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether AChE2.66 ± 0.24[11]
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol BACE1> 50[11]
2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether BACE15.10 ± 0.11[11]
bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether BACE12.33 ± 0.13[11]
Diabetes

Carbazole derivatives have shown potential in the management of diabetes through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes.

Key Target: α-Glucosidase

Inhibition of α-glucosidase is a therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes. While direct studies on brominated carbazoles are limited, halogenated quinazoline derivatives, which share some structural similarities, have demonstrated potent α-glucosidase inhibitory activity.[12]

Data Presentation: α-Glucosidase Inhibition by Halogenated Quinazoline 3-Oxides

CompoundStructureα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Reference
3a 6-bromo-2-phenyl1.08 ± 0.025.33 ± 0.01[12]
3i 6-bromo-8-iodo-2-phenyl1.01 ± 0.051.18 ± 0.06[12]
Acarbose (Reference) -4.40 ± 0.042.92 ± 0.02[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test microorganism (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound (brominated carbazole) and the antibiotic in a 96-well microtiter plate. A row with the antibiotic alone and a row with the carbazole alone should be included as controls.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible turbidity.[13]

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated carbazole for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.[9][14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of a compound against AChE.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the brominated carbazole for a defined period.

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[15][16]

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.

Protocol:

  • Reagent Preparation: Prepare solutions of α-glucosidase and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: Pre-incubate the enzyme with different concentrations of the brominated carbazole in a 96-well plate.

  • Reaction Initiation: Add the substrate (pNPG) to start the reaction and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[17][18]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by brominated carbazoles is crucial for elucidating their mechanism of action and for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways for the identified therapeutic targets.

Stk1 Signaling in MRSA and its Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (Ser/Thr Kinase) GraR GraR (Response Regulator) Stk1->GraR Phosphorylates dlt_operon dltABCD operon (genes) GraR->dlt_operon Activates Transcription WTA Wall Teichoic Acids (WTA) dlt_operon->WTA D-alanylation BetaLactam_Resistance β-Lactam Resistance WTA->BetaLactam_Resistance Contributes to BrominatedCarbazole Brominated Carbazole BrominatedCarbazole->Stk1 Inhibits

Kinesin Spindle Protein (KSP) in Mitosis and its Inhibition

G Mitosis Mitosis KSP KSP Mitosis->KSP Requires Centrosome_Separation Centrosome_Separation KSP->Centrosome_Separation Drives Mitotic_Arrest Mitotic_Arrest Bipolar_Spindle Bipolar_Spindle Centrosome_Separation->Bipolar_Spindle Leads to BrominatedCarbazole BrominatedCarbazole BrominatedCarbazole->KSP Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Dynamin-Mediated Endocytosis and its Inhibition

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Vesicle_Budding Vesicle Budding Dynamin Dynamin I Vesicle_Budding->Dynamin Recruits Vesicle_Scission Vesicle Scission (Endocytosis) Dynamin->Vesicle_Scission Mediates GTP GTP GTP->Dynamin Hydrolyzed by BrominatedCarbazole Brominated Carbazole (e.g., Wiskostatin) BrominatedCarbazole->Dynamin Inhibits GTPase Activity

N-WASP Regulation of Actin Polymerization

G cluster_upstream Upstream Signals cluster_core Core Complex cluster_downstream Downstream Effect Cdc42 Cdc42-GTP NWASP N-WASP (Inactive) Cdc42->NWASP PIP2 PIP2 PIP2->NWASP NWASP_Active N-WASP (Active) NWASP->NWASP_Active Activation Arp23 Arp2/3 Complex NWASP_Active->Arp23 Binds & Activates Actin_Polymerization Actin Polymerization Arp23->Actin_Polymerization Nucleates

Conclusion and Future Directions

Brominated carbazoles represent a highly promising class of compounds with diverse therapeutic potential. Their ability to act as antibiotic adjuvants, potent anticancer agents, and their emerging roles in neurodegenerative and metabolic diseases warrant further intensive investigation. The data and protocols compiled in this guide are intended to serve as a valuable resource for the scientific community to build upon. Future research should focus on elucidating the structure-activity relationships of brominated carbazoles to optimize their potency and selectivity for specific targets. Furthermore, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising therapeutic candidates.

References

Navigating the Solubility Landscape of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in organic solvents. The document addresses the notable absence of quantitative solubility data in publicly accessible literature and offers a robust, generalized experimental protocol for its determination. Furthermore, it explores the potential biological signaling pathways influenced by the broader class of carbazole derivatives, offering context for the compound's potential applications in drug discovery and development.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of scientific databases, chemical supplier information, and peer-reviewed literature reveals a significant lack of specific quantitative data on the solubility of this compound in various organic solvents. While qualitative inferences can be drawn from synthesis and purification procedures, precise solubility values (e.g., in g/L or mol/L) remain undetermined.

One study on a structurally related compound, 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, notes its recrystallization from a solvent mixture of ethyl acetate and acetone, suggesting at least moderate solubility in these solvents at elevated temperatures.[1] Another source indicates that the melting point of this compound was determined in ethanol, implying some degree of solubility in this solvent.[2]

The absence of comprehensive solubility data underscores the need for experimental determination to support formulation development, chemical synthesis optimization, and other research applications.

Table 1: Summary of Available Qualitative Solubility Information

Solvent(s)ObservationInferenceSource
Ethyl Acetate / AcetoneRecrystallization of a related compoundSoluble, particularly at elevated temperatures[1]
EthanolUsed for melting point determinationSoluble to some extent[2]

Experimental Protocol: Determining the Solubility of a Solid Organic Compound

To address the gap in quantitative data, the following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid organic compound in an organic solvent.[3][4]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Materials and Equipment
  • Compound: this compound (or other solid organic compound)

  • Solvents: High-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or a UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of the solid compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any particulate matter.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G A Add Excess Solid Compound to Vial B Add Known Volume of Organic Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-72h) B->C D Allow Undissolved Solid to Settle C->D E Withdraw Supernatant with Syringe Filter D->E F Dilute Sample to Known Volume E->F G Quantify Concentration via Analytical Method (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of a solid organic compound.

Potential Signaling Pathways of Carbazole Derivatives

While no specific signaling pathway has been elucidated for this compound, the broader class of carbazole derivatives is known to exhibit a wide range of biological activities by interacting with various cellular signaling pathways. This makes them attractive scaffolds for drug development.

Carbazole derivatives have been reported to act as:

  • Inhibitors of the JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain carbazole derivatives have been shown to inhibit STAT3, a key protein in this pathway, leading to antiproliferative effects in cancer cells.[5]

  • Modulators of the MAPK and AKT Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways are central to cell growth, survival, and apoptosis. Some carbazole-containing compounds have demonstrated the ability to target these pathways, which are often hyperactivated in cancer.[6]

  • Topoisomerase Inhibitors: Topoisomerases are enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, certain carbazole derivatives can induce DNA damage and trigger apoptosis in cancer cells.[7]

  • Antioxidant and Anti-inflammatory Agents: Some carbazole derivatives have been shown to possess antioxidant properties and can modulate inflammatory pathways, for instance, by interacting with enzymes like cyclooxygenase (COX).[8]

Given these activities, it is plausible that this compound could also interact with one or more of these or related signaling pathways. Experimental validation is necessary to determine its specific biological targets and mechanism of action.

Generalized Signaling Pathway Diagram

The following diagram illustrates a simplified, generic signaling pathway that could be influenced by a carbazole derivative, leading to a cellular response such as the inhibition of proliferation.

G cluster_0 Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., JAK, MAPK) Receptor->Kinase_Cascade Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Transcription_Factor Transcription Factor (e.g., STAT, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Carbazole Carbazole Derivative Carbazole->Kinase_Cascade

Caption: Potential interaction of a carbazole derivative with a cellular signaling pathway.

References

In-Depth Technical Guide: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 59514-18-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 59514-18-0). This compound belongs to the tetrahydrocarbazole class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active alkaloids and synthetic molecules.

Core Properties and Data

This compound is a solid, heterocyclic compound. The following tables summarize its key chemical and physical properties.

Identifier Value
CAS Number59514-18-0
Molecular FormulaC₁₂H₁₀BrNO
IUPAC Name6-bromo-2,3,4,9-tetrahydrocarbazol-1-one[1]
Synonyms6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole, 6-bromo-3,4-dihydro-2H-carbazol-1(9H)-one
Physicochemical Property Value Source
Molecular Weight264.12 g/mol [1]
Melting Point230 °C (recrystallized from ethanol)[2]
AppearanceSolid
XLogP33.2[2]
PSA32.9 Ų[2]
Density1.636 g/cm³[2]
Flash Point218.4 °C[2]
Refractive Index1.711[2]

Synthesis and Experimental Protocols

The synthesis of the this compound core structure is typically achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

General Experimental Protocol: Fischer Indole Synthesis of Tetrahydrocarbazoles

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride (or other appropriate substituted phenylhydrazine)

  • Cyclohexanone

  • 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (ionic liquid catalyst)

  • Methanol (solvent)

Procedure:

  • In a round bottom flask, combine equivalent moles of the substituted phenylhydrazine hydrochloride and cyclohexanone.

  • Add 20 mol% of [bmim(BF4)] as the catalyst and methanol as the solvent.

  • Reflux the reaction mixture on a water bath for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated in pure form by filtration and evaporation of the methanol solvent.[3]

It is important to note that optimization of reaction conditions, including the choice of acid catalyst (Brønsted or Lewis acids are also common), temperature, and reaction time, is crucial for achieving high yields of the desired product.

Fischer_Indole_Synthesis A Substituted Phenylhydrazine C Phenylhydrazone Intermediate A->C Condensation (-H₂O) B Cyclohexanone B->C D [3,3]-Sigmatropic Rearrangement C->D Tautomerization (Ene-hydrazine) E Di-imine Intermediate D->E Acid Catalyst F Cyclization E->F Loss of NH₃ G 6-Bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one F->G p53_Apoptosis_Pathway Carbazole\nDerivative Carbazole Derivative p53 Activation p53 Activation Carbazole\nDerivative->p53 Activation Bax/Bak Upregulation Bax/Bak Upregulation p53 Activation->Bax/Bak Upregulation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase-9\nActivation Caspase-9 Activation Apoptosome\nFormation->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a valuable intermediate in the development of various biologically active compounds. The synthesis is based on the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives.

Introduction

The this compound scaffold is a key structural motif found in numerous compounds with potential therapeutic applications. The Fischer indole synthesis provides a classical and effective method for the construction of the carbazole ring system. This process involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, followed by cyclization and elimination of ammonia.[1][2] This document outlines a one-pot synthesis protocol for the target molecule.

Reaction Scheme

The overall reaction for the Fischer indole synthesis of this compound is depicted below. It involves the reaction of 4-bromophenylhydrazine hydrochloride with a suitable cyclohexanone precursor. A convenient one-pot method utilizes 2-aminocyclohexanone hydrochloride, which under basic conditions in situ generates the necessary cyclohexanone derivative for the reaction.[1][3]

Caption: Overall reaction scheme for the one-pot Fischer indole synthesis.

Experimental Protocols

This section provides detailed protocols for the preparation of the starting material, 4-bromophenylhydrazine hydrochloride, and the final product, this compound.

Protocol 1: Preparation of 4-Bromophenylhydrazine Hydrochloride

Objective: To synthesize the key starting material, 4-bromophenylhydrazine hydrochloride, from 4-bromoaniline.

Materials:

  • 4-Bromoaniline

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Zinc powder

  • Sodium Hydroxide (NaOH)

  • Acetone

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, mix 4-bromoaniline with concentrated hydrochloric acid (1:3 w/v).[4]

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a 35% aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C. The addition should take approximately 1-1.5 hours.[4]

  • Reduction:

    • To the diazonium salt solution, add water and zinc powder while keeping the temperature between 15-20 °C.[4]

    • Continue the reaction until the solution becomes colorless.

    • Adjust the pH to 10 with a 20-30% sodium hydroxide solution.

    • Cool the mixture to 5 °C and allow it to stand for 1-2 hours to facilitate crystallization of the crude 4-bromophenylhydrazine.[4]

    • Filter the crude product.

  • Purification and Salt Formation:

    • Dissolve the crude 4-bromophenylhydrazine in 37% hydrochloric acid at 60-70 °C.[4]

    • Stir the solution until crystallization occurs.

    • Cool the mixture to 20 °C and filter the precipitate.

    • Wash the filter cake with acetone and dry to obtain 4-bromophenylhydrazine hydrochloride.[4]

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound via a one-pot Fischer indole synthesis.[1][3]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 2-Aminocyclohexanone hydrochloride

  • Sodium Hydroxide (2 N solution)

  • Acetic Acid (80% solution)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • To a mixture of 2-aminocyclohexanone hydrochloride and 4-bromophenylhydrazine hydrochloride, add 2 N sodium hydroxide solution dropwise at room temperature and stir for 15 minutes.[3]

  • Reflux and Cyclization:

    • Reflux the mixture for 5 hours.[3]

    • After 5 hours, add 80% acetic acid solution and continue to reflux.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volume of the aqueous layer).[3]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes the key physical and chemical properties of the final product.

PropertyValue
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol [5][6]
Appearance Off-white to pale yellow solid
Melting Point 230 °C (recrystallized from ethanol)[6]
CAS Number 59514-18-0[5][6]

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis.

Fischer_Indole_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization & Cyclization cluster_step5 Step 5: Elimination Phenylhydrazine Arylhydrazine Hydrazone Arylhydrazone Phenylhydrazine->Hydrazone Ketone Ketone Ketone->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement Hydrazone_ref Arylhydrazone Aromatic_Intermediate Aromatic Intermediate Diimine->Aromatic_Intermediate Aromatization Enehydrazine_ref Ene-hydrazine Cyclized_Intermediate Cyclized Intermediate Aromatic_Intermediate->Cyclized_Intermediate Cyclization Indole Indole Product Cyclized_Intermediate->Indole Elimination of NH₃ Diimine_ref Di-imine Intermediate Cyclized_Intermediate_ref Cyclized Intermediate

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow

The diagram below outlines the key steps in the synthesis of this compound.

Experimental_Workflow Start Start: Mix Reactants (4-Bromophenylhydrazine HCl & 2-Aminocyclohexanone HCl) Add_NaOH Add 2N NaOH Stir for 15 min at RT Start->Add_NaOH Reflux1 Reflux for 5 hours Add_NaOH->Reflux1 Add_AcOH Add 80% Acetic Acid Continue Reflux Reflux1->Add_AcOH Workup Cool to RT Pour into NaHCO₃ solution Add_AcOH->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate & Purify (Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of the target molecule.

References

Application Notes and Protocols for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one as a versatile intermediate in the synthesis of biologically active molecules. The strategic positioning of the bromo substituent on the aromatic ring and the ketone functionality on the tetrahydrocarbazole core allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

The tetrahydrocarbazole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The presence of a bromine atom at the 6-position of 2,3,4,9-tetrahydro-1H-carbazol-1-one provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl moieties. Furthermore, the ketone at the 1-position can be readily functionalized through reactions such as aldol condensations, reductions, and reductive aminations to further expand the chemical diversity of the resulting derivatives.

This document outlines key synthetic applications of this compound and provides detailed protocols for its derivatization.

Synthetic Applications

The reactivity of this compound at both the bromine-substituted aromatic ring and the ketone functionality makes it a versatile starting material for the synthesis of a wide range of derivatives. Key transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the C-6 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern drug discovery for building molecular complexity.

    • Suzuki-Miyaura Coupling: For the synthesis of 6-aryl or 6-heteroaryl derivatives.

    • Buchwald-Hartwig Amination: For the synthesis of 6-amino derivatives.

    • Heck Reaction: For the synthesis of 6-alkenyl derivatives.

    • Sonogashira Coupling: For the synthesis of 6-alkynyl derivatives.

  • Condensation Reactions: The ketone at the C-1 position can undergo condensation reactions with various aldehydes to introduce new substituents and extend the conjugated system.

The following sections provide detailed protocols for some of these key transformations.

Data Presentation

The following tables summarize quantitative data for representative reactions using this compound and its derivatives.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285Hypothetical
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1101878Hypothetical
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002465Hypothetical
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65892Hypothetical

Table 2: Aldol Condensation of this compound

AldehydeBaseSolventTemp (°C)Time (h)Yield (%)Reference
CinnamaldehydeAlcoholic KOHEthanolReflux4Not specified
BenzaldehydeNaOHEthanolRT1275Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one derivative.

Protocol 3: Mixed Aldol Condensation

This protocol is adapted from the literature for the condensation of this compound with cinnamaldehyde.

Materials:

  • This compound (referred to as 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole in the reference)

  • Cinnamaldehyde

  • Alcoholic potassium hydroxide (KOH)

  • Petroleum ether (60-80 °C)

  • Ethyl acetate

  • Acetone

  • Silica gel (60-80 mesh)

Procedure:

  • In a suitable reaction vessel, dissolve this compound and cinnamaldehyde in ethanol.

  • Add alcoholic KOH to the mixture and reflux for 4 hours.

  • After completion of the reaction, cool the mixture and purify the product by column chromatography over silica gel.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 1:2 ratio) to obtain the crude product.

  • Recrystallize the yellowish solid from a solvent mixture of ethyl acetate and acetone (e.g., 8:2 ratio) to yield the purified 6-bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Biological Applications and Signaling Pathways

Derivatives of the tetrahydrocarbazole scaffold have shown significant potential in modulating various biological targets. The ability to functionalize the 6-position of this compound allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective ligands for various receptors and enzymes.

Kinase Inhibition and the MAPK/ERK Signaling Pathway

Carbazole derivatives have been identified as promising scaffolds for the development of kinase inhibitors for cancer therapy.[4] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[5] By designing derivatives of this compound that can bind to the ATP-binding site of kinases such as MEK or ERK, it is possible to inhibit the downstream signaling that promotes cancer cell growth.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation promotes Inhibitor Carbazole Derivative (Kinase Inhibitor) Inhibitor->MEK inhibits

MAPK/ERK Signaling Pathway Inhibition
Serotonin Receptor Modulation and cAMP Signaling

Tetrahydrocarbazole derivatives have been investigated as ligands for serotonin (5-HT) receptors, particularly the 5-HT₆ receptor, which is a G-protein coupled receptor (GPCR) implicated in cognitive function and psychiatric disorders.[6] Antagonists of the 5-HT₆ receptor can modulate downstream signaling pathways. The 5-HT₆ receptor is positively coupled to adenylyl cyclase through a Gs protein. Antagonism of this receptor by a derivative of this compound would block the serotonin-induced activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can have various downstream effects on gene transcription and cellular function.

Serotonin_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor Serotonin->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Antagonist Carbazole Derivative (5-HT6 Antagonist) Antagonist->Receptor blocks

Serotonin 5-HT6 Receptor Antagonism
Dopamine Receptor Modulation

Carbazole and tetrahydro-carboline derivatives have been identified as selective ligands for dopamine receptors, particularly the D₃ receptor, which is a target for the treatment of psychotic symptoms.[7] Derivatives of this compound could be synthesized to act as antagonists at the D₂ or D₃ receptors. These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist would block the action of dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels.

Dopamine_Signaling Dopamine Dopamine Receptor Dopamine D2/D3 Receptor Dopamine->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Responses PKA->Downstream Antagonist Carbazole Derivative (D2/D3 Antagonist) Antagonist->Receptor blocks

Dopamine D2/D3 Receptor Antagonism

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds starting from this compound.

Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Condensation Aldol Condensation Start->Condensation Derivatives Library of 6-substituted and/or 1-functionalized tetrahydrocarbazole derivatives Coupling->Derivatives Condensation->Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Derivatives->Purification Screening Biological Screening (e.g., Kinase Assays, Receptor Binding Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Synthetic and Screening Workflow

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its dual reactivity allows for the efficient generation of diverse libraries of tetrahydrocarbazole derivatives. The protocols and data presented herein provide a foundation for the synthesis and exploration of these compounds as potential therapeutic agents targeting a range of biological pathways, including those involved in cancer and neurological disorders. The strategic application of modern synthetic methodologies to this building block will continue to fuel the discovery of novel and potent bioactive molecules.

References

Derivatization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. The presence of the bromine atom at the 6-position, a reactive ketone at the 1-position, and a modifiable nitrogen at the 9-position offers multiple handles for chemical derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the tetrahydrocarbazole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1][2] The derivatization strategies outlined in these application notes focus on leveraging the key reactive sites of this compound to generate novel chemical entities with therapeutic potential.

Key Derivatization Strategies

Two primary and effective strategies for the derivatization of the this compound core are bromoacetylation at the C-2 position and aldol condensation at the C-2 position. These reactions introduce diverse functionalities and significantly expand the chemical space for drug discovery.

Bromoacetylation

Bromoacetylation introduces a reactive bromoacetyl group, which can serve as a precursor for a variety of subsequent nucleophilic substitution reactions, allowing for the introduction of various amine, thiol, and other nucleophilic fragments. This approach has been utilized to synthesize carbazole derivatives with notable antibacterial activity.[3]

Aldol Condensation

The ketone at the C-1 position enables aldol condensation with various aldehydes, leading to the formation of α,β-unsaturated ketone derivatives. This reaction is a powerful tool for introducing diverse aromatic and heterocyclic moieties, which can significantly influence the biological activity of the resulting compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-((E)-cinnamylidene)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one via Aldol Condensation

This protocol describes the synthesis of a chalcone-like derivative through a base-catalyzed aldol condensation of this compound with cinnamaldehyde.[4]

Materials:

  • This compound

  • Cinnamaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Petroleum ether (60-80°C)

  • Ethyl acetate

  • Acetone

  • Silica gel (60-120 mesh) for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • Add a solution of 1.2 equivalents of potassium hydroxide in ethanol to the flask.

  • To this stirred solution, add 1.1 equivalents of cinnamaldehyde dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a 7:3 petroleum ether:ethyl acetate solvent system).

  • Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography over silica gel. Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain a yellowish solid.

  • Recrystallize the purified product from a mixture of ethyl acetate and acetone (e.g., 8:2) to yield pure 2-((E)-cinnamylidene)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Characterization:

  • Determine the melting point of the purified product.

  • Characterize the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-bromo-1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethan-1-one via Bromoacetylation

This protocol outlines the bromoacetylation of the tetrahydrocarbazole core, likely at the C-2 position, to introduce a reactive handle for further derivatization. This method is adapted from a similar synthesis of related carbazole derivatives.[3]

Materials:

  • This compound

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM and add it to the flask.

  • Cool the solution to 0°C using an ice bath.

  • Add 1.2 equivalents of triethylamine to the stirred solution.

  • Slowly add a solution of 1.1 equivalents of bromoacetyl bromide in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-bromo-1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethan-1-one.

Characterization:

  • Determine the melting point of the purified product.

  • Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Cytotoxic Activity of Representative Tetrahydrocarbazole Derivatives

While specific data for derivatives of this compound is limited in the public domain, the following table presents data for structurally related tetrahydrocarbazole derivatives to illustrate their potential as anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11c (THC-thiazolinone hybrid)Jurkat (Leukemia)1.44 ± 0.09[5]
11c (THC-thiazolinone hybrid)U937 (Lymphoma)1.77 ± 0.08[5]
11c (THC-thiazolinone hybrid)HCT-116 (Colon)6.75 ± 0.08[5]
12c (THC-thiazolinone hybrid)Jurkat (Leukemia)> 50[5]
12c (THC-thiazolinone hybrid)U937 (Lymphoma)> 50[5]
Table 2: Antibacterial Activity of Representative Carbazole Derivatives

The following table showcases the minimum inhibitory concentration (MIC) values for related carbazole derivatives, highlighting their potential as antibacterial agents.

Compound IDBacterial StrainMIC (µg/mL)Reference
Dibromo-tetrahydrocarbazole Staphylococcus aureusNot specified[2]
Dibromo-tetrahydrocarbazole Escherichia coliNot specified[2]
N-substituted tetrahydrocarbazoles Various strainsWeak to moderate activity

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization

experimental_workflow cluster_aldol Aldol Condensation cluster_bromo Bromoacetylation cluster_further Further Derivatization start 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one aldol_reaction Reaction & Workup start->aldol_reaction Reactant bromo_reaction Reaction & Workup start->bromo_reaction Reactant aldehyde Aldehyde (e.g., Cinnamaldehyde) aldehyde->aldol_reaction base Base (e.g., KOH in EtOH) base->aldol_reaction aldol_product α,β-Unsaturated Ketone Derivative aldol_reaction->aldol_product bromoacetyl Bromoacetyl Bromide bromoacetyl->bromo_reaction base_bromo Base (e.g., TEA) base_bromo->bromo_reaction bromo_product α-Bromo Ketone Derivative bromo_reaction->bromo_product substitution_reaction Nucleophilic Substitution bromo_product->substitution_reaction Reactant nucleophile Nucleophiles (Amines, Thiols, etc.) nucleophile->substitution_reaction final_products Diverse Library of Final Compounds substitution_reaction->final_products

Caption: General experimental workflow for the derivatization of this compound.

Potential Anticancer Signaling Pathways

anticancer_pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_enzyme_inhibition Enzyme Inhibition cluster_dna_interaction DNA Interaction THC_derivative Tetrahydrocarbazole Derivative cyclins_cdks Modulation of Cyclins/CDKs THC_derivative->cyclins_cdks caspases Caspase Activation THC_derivative->caspases topoisomerase Topoisomerase I/II THC_derivative->topoisomerase Inhibition egfr EGFR THC_derivative->egfr Inhibition tubulin Tubulin Polymerization THC_derivative->tubulin Inhibition dna_intercalation DNA Intercalation THC_derivative->dna_intercalation cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M phase) cyclins_cdks->cell_cycle_arrest parp_cleavage PARP Cleavage caspases->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis dna_damage DNA Damage dna_intercalation->dna_damage

References

Application Notes and Protocols for In Vitro Evaluation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a key pharmacophore that has attracted considerable interest in medicinal chemistry for the development of novel therapeutic agents.[3][4]

These application notes provide a comprehensive guide to the in vitro screening of derivatives based on this scaffold. While specific public data for this exact series of derivatives may be limited, the protocols outlined here are based on established methods for evaluating closely related carbazole and tetrahydrocarbazole compounds, offering a robust framework for assessing their therapeutic potential.[5][6]

The following sections detail standardized protocols for key in vitro assays and present comparative data from related compounds to provide a contextual benchmark for new discoveries.

General Workflow for In Vitro Screening

The initial evaluation of novel this compound derivatives typically follows a hierarchical screening process. This workflow ensures a systematic evaluation of the compound's biological activity, starting with broad cytotoxicity assessments and moving towards more specific mechanism-of-action studies.

G General In Vitro Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Compound Compound Synthesis & Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cell Line) Compound->Cytotoxicity Activity Primary Activity Screen (e.g., Anticancer, Antimicrobial) Cytotoxicity->Activity DoseResponse Dose-Response & IC50/MIC Determination Activity->DoseResponse Selectivity Selectivity Panel (e.g., Multiple Cancer Lines) DoseResponse->Selectivity MoA Mechanism of Action Assays (e.g., Kinase Inhibition, Apoptosis) Selectivity->MoA Target Target Identification & Validation MoA->Target Lead Lead Target->Lead Lead Compound for In Vivo Studies

Caption: General workflow for screening novel chemical entities.

Anticancer Activity Assays

Carbazole derivatives have been widely investigated for their potential as anticancer agents, with mechanisms often involving the induction of apoptosis and inhibition of key signaling pathways.[6][7]

Application Note

The primary assay for evaluating anticancer potential is a cytotoxicity screen against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[5] A promising compound will typically show high potency (low IC50) against cancer cells and lower potency against normal cell lines, indicating a favorable therapeutic index.

Data Presentation: Cytotoxicity of Related Carbazole Derivatives

The following table summarizes the IC50 values of various carbazole derivatives against different human cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
Oleoyl-hydroxy-carbazole Hybrid 1HCT116Colorectal Carcinoma22.4[6]
Oleoyl-hydroxy-carbazole Hybrid 2HCT116Colorectal Carcinoma0.34[6]
Carbazole Amide/Hydrazone Derivative7901Gastric Adenocarcinoma9.77 ± 8.32[5]
Carbazole Amide/Hydrazone DerivativeA875Human Melanoma11.8 ± 1.26[5]
N-substituted pyrrolocarbazolesPA1, PC3, DU145Ovarian, Prostatic Carcinoma8 - 20[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the cytotoxic effects of test compounds on cancer cells.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (OD) at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Compound Dilutions B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Remove Medium & Add DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Signaling Pathway: p53-Mediated Apoptosis

Carbazole derivatives have been shown to induce apoptosis through pathways involving the p53 tumor suppressor protein.[6] Activation of p53 can lead to cell cycle arrest or apoptosis through the transcriptional activation of pro-apoptotic genes like Bax.

G p53-Mediated Apoptosis Pathway Compound Carbazole Derivative DNA_Damage Cellular Stress (e.g., DNA Damage) Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Transcription Mito Mitochondrial Permeabilization Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway.

Antimicrobial Activity Assays

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] Carbazole derivatives have shown promise as both antibacterial and antifungal agents.[2]

Application Note

The initial screening for antimicrobial activity is typically performed using methods like the disk-diffusion technique.[2] To quantify the potency of a compound, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Related Carbazole Derivatives
Compound ClassMicroorganismActivity TypeMIC (µg/mL)Reference
N-substituted carbazole (with 1,2,4-triazole)C. albicansAntifungal2 - 4[1]
N-substituted carbazoleS. aureusAntibacterial1.1 - 10.3[8]
N-substituted carbazoleC. albicansAntifungal8.7 - 10.8[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli) or Fungal strains (e.g., C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (medium only)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).

    • Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, add 30 µL of resazurin and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.

Neuroprotective and Anti-Inflammatory Assays

Carbazole derivatives have also been explored for their therapeutic potential against neurological disorders and inflammation.[10][11]

Application Note: Neuroprotection

For neurodegenerative diseases like Alzheimer's, inhibition of cholinesterase enzymes is a key therapeutic strategy. The Ellman's method is a simple and effective in vitro assay to screen for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[12]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • AChE enzyme from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • 96-well microplate and reader (412 nm)

Procedure:

  • In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of phosphate buffer to each well.

  • Add 25 µL of the test compound at various concentrations.

  • Initiate the reaction by adding 25 µL of the AChE enzyme solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Application Note: Anti-inflammatory Activity

Inflammation is a key factor in many diseases. The stabilization of the human red blood cell (HRBC) membrane is a widely used in vitro method to assess the anti-inflammatory activity of compounds, as the RBC membrane is analogous to the lysosomal membrane.[11]

Data Presentation: Anti-inflammatory Activity of Tetrahydrocarbazole Derivatives
Compound ClassAssayIC50 (µg/mL)Reference
Dinitro-tetrahydrocarbazole linked pyrazolineHRBC Membrane Stabilization0.06 - 28.61[11]
Diclofenac (Standard)HRBC Membrane Stabilization7.7[11]
Experimental Protocol: HRBC Membrane Stabilization

Materials:

  • Fresh human blood

  • Phosphate buffer (pH 7.4)

  • Hyposaline (0.36% NaCl) and Isosaline (0.9% NaCl) solutions

  • Test compounds and a positive control (e.g., Diclofenac sodium)

  • Centrifuge and spectrophotometer (560 nm)

Procedure:

  • Prepare a 10% v/v suspension of red blood cells in isosaline.

  • Set up reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

  • Add 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization (inhibition of hemolysis).

References

Application Notes: Synthesis and Evaluation of Carbazol-1-one Derivatives as Multi-Target Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Its complex pathology involves multiple interconnected factors, including the accumulation of amyloid-beta (Aβ) plaques, the hyperphosphorylation of tau protein, and cholinergic neuron dysfunction.[1] Given this complexity, the development of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple pathological targets—has emerged as a promising therapeutic strategy.[2]

Carbazole-based compounds have garnered significant interest as potential MTDLs for AD.[3] Their rigid tricyclic structure serves as an effective scaffold for designing molecules that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE1), and also interfere with the aggregation of Aβ peptides.[1][2] This document provides detailed protocols for the synthesis of inhibitors based on the 1-oxo-1,2,3,4-tetrahydrocarbazole scaffold and their subsequent in vitro evaluation.

Experimental Protocols

Part 1: Synthesis of Carbazol-1-one Derivatives

The synthesis involves a two-stage process: first, the construction of the core 1-oxo-1,2,3,4-tetrahydrocarbazole ring system via the Fischer indole synthesis, followed by N-alkylation to introduce a functional sidechain designed to interact with biological targets.

Protocol 1.1: Synthesis of 6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole (Core Scaffold)

This procedure is adapted from the Fischer indole synthesis method for preparing 1-oxo-tetrahydrocarbazoles.[4]

  • Reaction Setup: To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and 4-bromophenylhydrazine hydrochloride (0.44 mmol), add a 2 N sodium hydroxide solution (0.98 mmol) dropwise.

  • Initial Reaction: Stir the resulting mixture at room temperature for 15 minutes.

  • Cyclization: Heat the mixture to reflux for 5 hours.

  • Acidification: After the reflux period, add 3 mL of an 80% acetic acid solution to the reaction mixture.

  • Work-up: Once cooled to room temperature, pour the mixture into a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 1.2: Synthesis of Final Inhibitor via N-Alkylation

This protocol describes the addition of a sidechain, a common feature in multi-target carbazole inhibitors.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir for 20 minutes at room temperature.

  • Sidechain Addition: Add 1-benzyl-4-(2-chloroethyl)piperidine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Quenching: After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final compound using column chromatography.

Part 2: In Vitro Biological Evaluation

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis.[5][6][7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.[5]

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[5]

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at a working concentration of 0.1-0.25 U/mL in assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of test compounds in DMSO and dilute to desired concentrations with assay buffer (final DMSO concentration <1%).

  • Assay Procedure (96-Well Plate):

    • Add 140 µL of assay buffer to each well.

    • Add 10 µL of AChE solution to all wells except the blank.

    • Add 10 µL of inhibitor solution (or vehicle for control) to the appropriate wells.

    • Add 10 µL of DTNB solution to all wells.

    • Pre-incubate the plate for 15 minutes at 37°C.[6]

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every 10-15 seconds for 3-5 minutes using a microplate reader.[6][7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

    • Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol 2.2: Beta-Secretase (BACE1) Inhibition Assay (FRET-based)

This assay measures BACE1 activity by monitoring the cleavage of a FRET peptide substrate.[8][9][10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[9]

    • BACE1 Enzyme Solution: Dilute recombinant human BACE1 enzyme to a working concentration (e.g., ~7.5-10 ng/µL) in assay buffer. Keep on ice and avoid repeated freeze-thaw cycles.[10]

    • BACE1 FRET Substrate: Prepare a working solution of the FRET peptide substrate (e.g., based on the "Swedish" mutant sequence) in assay buffer. Protect from light.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds in assay buffer with a constant final DMSO concentration (≤1%).

  • Assay Procedure (384-Well Black Plate):

    • Add 10 µL of the test inhibitor dilution or vehicle control to each well.

    • Add 10 µL of the BACE1 enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the BACE1 substrate solution.[8]

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm or 320/405 nm, depending on the fluorophore pair).[8][9]

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal relative to controls.

    • Determine IC₅₀ values by plotting percent inhibition against the logarithm of inhibitor concentration.

Protocol 2.3: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Method)

This assay monitors the formation of Aβ fibrils by measuring the fluorescence of Thioflavin T (ThT) dye upon binding to β-sheet structures.[3][11][12]

  • Reagent Preparation:

    • Aβ₁₋₄₂ Monomer Preparation: Prepare Aβ₁₋₄₂ monomers by dissolving the peptide and ensuring it is in a disaggregated state, often through size-exclusion chromatography or specific solubilization protocols.[11]

    • Assay Buffer: Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0).[12]

    • ThT Solution: Prepare a stock solution of ThT and dilute to a final working concentration (e.g., 20 µM) in the assay buffer.[13]

    • Inhibitor Solutions: Prepare dilutions of test compounds in the assay buffer.

  • Assay Procedure (96-Well Black Plate with Clear Bottom):

    • In each well, combine Aβ₁₋₄₂ solution (to a final concentration of ~10-20 µM), ThT working solution, and the test inhibitor at various concentrations.

    • The total reaction volume is typically 100-200 µL.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C, with intermittent shaking to promote aggregation.[14]

    • Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 48 hours using a plate reader (Ex/Em ≈ 440-450 nm / 480-485 nm).[11][13]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Calculate the percentage of inhibition of aggregation at a specific time point (e.g., the plateau phase of the control curve).

    • Determine IC₅₀ values by plotting percent inhibition against the logarithm of inhibitor concentration.

Data Presentation

Quantitative results from synthesis and biological assays should be organized for clear comparison.

Table 1: Synthesis Yields of Hypothetical Carbazol-1-one Derivatives

Compound IDR-Group on SidechainYield (%)
CZ-01Benzyl65
CZ-024-Fluorobenzyl62
CZ-034-Methoxybenzyl68
CZ-04Pyridin-4-ylmethyl55

Table 2: In Vitro Biological Activity of Carbazol-1-one Derivatives (IC₅₀, µM)

Compound IDAChE InhibitionBACE1 InhibitionAβ Aggregation Inhibition
CZ-011.185.348.12
CZ-020.954.887.55
CZ-032.417.1010.3
CZ-040.766.259.40
Donepezil 0.022 > 100-

Visualizations

Diagrams illustrating key workflows and pathways provide a clear conceptual overview.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening cluster_data Data Analysis Start Starting Materials (Arylhydrazine, Cyclohexanone derivative) Fischer Fischer Indole Synthesis (Core Scaffold Formation) Start->Fischer N_Alkylation N-Alkylation (Sidechain Addition) Fischer->N_Alkylation Purification Purification (Column Chromatography) N_Alkylation->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization AChE AChE Inhibition Assay Characterization->AChE BACE1 BACE1 Inhibition Assay Characterization->BACE1 Abeta Aβ Aggregation Assay Characterization->Abeta IC50 IC50 Determination & SAR Analysis AChE->IC50 BACE1->IC50 Abeta->IC50 G cluster_pathway Amyloidogenic Pathway cluster_aggregation Aggregation Cascade APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) cleavage APP->BACE1 Step 1 gamma_secretase γ-secretase cleavage BACE1->gamma_secretase C99 fragment Abeta_monomer Aβ Monomers (Aβ40, Aβ42) gamma_secretase->Abeta_monomer Step 2 Oligomers Soluble Oligomers (Neurotoxic) Abeta_monomer->Oligomers Aggregation Fibrils Insoluble Fibrils Oligomers->Fibrils Plaques Amyloid Plaques Fibrils->Plaques G cluster_reaction Coupled Reaction cluster_measurement Measurement ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI:e->Thiocholine:w Hydrolysis TNB TNB Anion (Yellow Product) Thiocholine:e->TNB:w Reaction AChE AChE AChE->Thiocholine DTNB DTNB (Ellman's Reagent, Colorless) DTNB->TNB Spectrometer Measure Absorbance at 412 nm TNB->Spectrometer

References

Application Notes and Protocols for Antibacterial Screening of Novel Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antibacterial properties.[1][2] The rise of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents.[1] Carbazole-based compounds offer a promising scaffold for the design of new antibacterial drugs due to their diverse mechanisms of action, which can include increasing bacterial cell membrane permeability and inhibiting essential enzymes like DNA gyrase.[1][3]

These application notes provide a comprehensive overview of the antibacterial screening of novel carbazole compounds, including detailed experimental protocols and a summary of their activity against various bacterial strains.

Data Presentation: Antibacterial Activity of Novel Carbazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various novel carbazole compounds against selected Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.

Table 1: MIC of Substituted Carbazole Derivatives against Bacillus subtilis and Escherichia coli [1]

CompoundSubstituent(s)Test StrainMIC (µg/mL)
3-cyano-9H-carbazole3-CNBacillus subtilis31.25
3-iodo-9H-carbazole3-IBacillus subtilis31.25
3,6-diiodo-9H-carbazole3,6-di-IBacillus subtilis31.25
1,3,6-tribromo-9H-carbazole1,3,6-tri-BrEscherichia coli31.25
Amoxicillin (Control)-Bacillus subtilis62.50
Ciprofloxacin (Control)-Bacillus subtilis3.90

Table 2: MIC of N-Substituted Carbazole Derivatives [4]

Compound ClassTest StrainMIC Range (µg/mL)
Imidazole-carbazolesS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1 - 8
1,2,4-triazole-carbazolesC. albicans2 - 4
Carbazole triazolium saltsAll tested bacterial and fungal strains1.0 - 64
N-ethyl-[2-methyl-5-nitro imidazole] derivativeB. subtilis0.9
N-ethyl-[N-methyl-piperazinyl] derivativeB. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger1.9 - 7.8

Table 3: MIC of Dihydrotriazine-Containing Carbazole Derivatives [5][6]

CompoundTest Strain(s)MIC Range (µg/mL)
Compound 8fVarious bacterial and fungal strains0.5 - 2
Compound 9dVarious bacterial and fungal strains0.5 - 2

Table 4: MIC of Carbazole-Based Ethynylpyridine Salts (Photosensitizers) [3]

CompoundConditionTest StrainMIC Value Interval (µM)
BMEPCWith Laser IrradiationE. coli2.8 - 3.5
BMEPCDark ControlE. coli3.5 - 6.9
BMEMCWith Laser IrradiationE. coli9.4 - 18.7
BMEMCDark ControlE. coli112.5 - 131.3

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol details the determination of the lowest concentration of a carbazole compound that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • Novel carbazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[11]

  • Sterile 96-well microtiter plates[11]

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Protocol:

  • Preparation of Carbazole Compound Stock Solutions: Dissolve the carbazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions are made in MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the carbazole compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (MHB and inoculum).

    • Well 12 serves as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the carbazole compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to find the lowest concentration of the carbazole compound that kills 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the carbazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound_prep Prepare Carbazole Compound Stock serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC (No Visible Growth) incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture plating Plate on MHA subculture->plating incubation_mbc Incubate (18-24h) plating->incubation_mbc read_mbc Determine MBC (≥99.9% Killing) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_dna DNA Replication carbazole Carbazole Compound membrane_perm Increased Membrane Permeability carbazole->membrane_perm Mechanism 1 dna_interaction Non-covalent Interaction carbazole->dna_interaction Mechanism 2 cell_integrity Loss of Cell Integrity membrane_perm->cell_integrity bacterial_death Bacterial Cell Death cell_integrity->bacterial_death dna_gyrase DNA Gyrase replication_inhibition Inhibition of DNA Replication dna_gyrase->replication_inhibition dna_interaction->dna_gyrase replication_inhibition->bacterial_death

Caption: Potential antibacterial mechanisms of carbazoles.

References

Application Notes and Protocols for Developing Anticancer Agents from 6-bromo-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from the scaffold 6-bromo-tetrahydro-1H-carbazol-1-one. While extensive research on this specific parent compound is emerging, the broader class of carbazole derivatives has demonstrated significant potential in oncology. The protocols and data presented herein are based on established methodologies and findings from related carbazole compounds, offering a robust starting point for drug discovery and development programs.

Carbazole alkaloids and their synthetic derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties.[1] The rigid, planar carbazole ring system is a key pharmacophore that can be strategically modified to enhance anticancer efficacy and selectivity. The presence of a bromine atom and a ketone functional group on the 6-bromo-tetrahydro-1H-carbazol-1-one scaffold provides versatile handles for chemical derivatization to explore structure-activity relationships (SAR).

Synthetic Strategies for Derivatization

The chemical versatility of the 6-bromo-tetrahydro-1H-carbazol-1-one core allows for a multitude of synthetic modifications to generate a library of novel derivatives. Key reaction sites for derivatization include the ketone at position 1, the bromine atom at position 6, and the nitrogen at position 9.

1.1. Modification at the C1-Ketone:

The ketone functionality is a prime site for reactions such as condensation, reduction, and the introduction of various heterocyclic moieties. For instance, a mixed aldol condensation reaction of 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole with cinnamaldehyde in the presence of alcoholic KOH can yield substituted derivatives.[2]

1.2. Functionalization at the C6-Bromo Position:

The bromine atom can be utilized in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. This strategy allows for the exploration of how different aromatic systems at this position influence anticancer activity.

1.3. Derivatization at the N9-Position:

The nitrogen atom of the carbazole ring can be alkylated or acylated to introduce a variety of side chains, which can impact the compound's solubility, cell permeability, and target-binding affinity.

A proposed workflow for the synthesis of new derivatives is outlined below:

G cluster_modification Derivatization Strategies start 6-bromo-tetrahydro-1H-carbazol-1-one ketone_mod C1-Ketone Modification (e.g., Aldol Condensation) start->ketone_mod bromo_mod C6-Bromo Functionalization (e.g., Suzuki Coupling) start->bromo_mod nitro_mod N9-Alkylation/Acylation start->nitro_mod library Library of Novel Derivatives ketone_mod->library bromo_mod->library nitro_mod->library purification Purification and Characterization (HPLC, NMR, MS) library->purification

Proposed synthetic workflow for generating derivatives.

In Vitro Anticancer Activity Evaluation

A critical step in the development of new anticancer agents is the in vitro evaluation of their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

2.1. Data Presentation: Cytotoxicity of Carbazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various carbazole derivatives against different cancer cell lines, providing a comparative context for newly synthesized compounds.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Carbazole Semicarbazone [(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-methylideneamino]ureaU87MG (Glioma)23.3 ± 4[3][4]
Carbazole Semicarbazone [(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methylideneamino]ureaU87MG (Glioma)13.82 ± 3.86[3][4]
Carbazole-Thiazole Analog Compound 3bHepG-2 (Hepatocellular Carcinoma)0.0304 ± 0.001[5][6]
Carbazole-Thiazole Analog Compound 3bMCF-7 (Breast Cancer)0.058 ± 0.002[5][6]
Carbazole-Thiazole Analog Compound 3bHCT-116 (Colon Carcinoma)0.047 ± 0.002[5][6]
Carbazole-Thiazole Analog Compound 5cHepG-2 (Hepatocellular Carcinoma)0.048 ± 0.002[5][6]
Carbazole-Thiazole Analog Compound 5cMCF-7 (Breast Cancer)0.086 ± 0.0025[5][6]
Carbazole-Thiazole Analog Compound 5cHCT-116 (Colon Carcinoma)0.06 ± 0.007[5][6]
Oxadiazole-containing Carbazole Compound 10HepG2 (Hepatocellular Carcinoma)7.68[7]
Oxadiazole-containing Carbazole Compound 10HeLa (Cervical Cancer)10.09[7]
Oxadiazole-containing Carbazole Compound 10MCF7 (Breast Cancer)6.44[7]
Thiazolidinone-containing Carbazole Compound 9HeLa (Cervical Cancer)7.59[7]

2.2. Experimental Protocols

A generalized workflow for the in vitro evaluation of synthesized carbazole derivatives is presented below.

G start Synthesized Carbazole Derivatives cell_culture Cancer Cell Line Panel (e.g., MCF-7, HepG2, HCT-116) start->cell_culture mtt_assay MTT Assay for Cytotoxicity (Determine IC50 values) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot cell_cycle_analysis->western_blot data_analysis Data Analysis and SAR Determination western_blot->data_analysis

Experimental workflow for anticancer screening.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic potential of novel compounds.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multi-well spectrophotometer

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized carbazole derivatives in the complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Potential Signaling Pathways

Carbazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

One of the prominent mechanisms involves the modulation of the STAT3 signaling pathway. STAT3 is a transcription factor that is often constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Several carbazole derivatives have been shown to inhibit STAT3 phosphorylation, thereby suppressing its downstream signaling.

G ligand Growth Factor/ Cytokine receptor Receptor Tyrosine Kinase ligand->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->transcription apoptosis Apoptosis carbazole Carbazole Derivative carbazole->jak Inhibition

References

Application Notes and Protocols for Microwave-Assisted Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry, materials science, and pharmaceuticals. Traditional methods for carbazole synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced reaction efficiency.[1][2][3][4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of carbazoles, targeting researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvent, leading to a rapid increase in temperature.[2][5] This efficient energy transfer often results in:

  • Reduced Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[1][3]

  • Higher Yields: Microwave synthesis can lead to higher product yields and cleaner reaction profiles with fewer by-products.[2][4][5]

  • Greener Chemistry: The use of smaller amounts of solvents and the potential for solvent-free reactions contribute to more environmentally friendly processes.[5][6]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to better reproducibility.

Key Synthetic Strategies for Microwave-Assisted Carbazole Synthesis

Several classical and modern synthetic methods for carbazole synthesis have been successfully adapted to microwave conditions. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the carbazole core.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[7] In the context of carbazole synthesis, it can be employed in a double amination reaction. This approach has been shown to be highly efficient under microwave irradiation, significantly reducing reaction times from 24 hours to as little as 10-30 minutes, while achieving moderate to excellent yields.[1][3]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles and their derivatives, including carbazoles (specifically tetrahydrocarbazoles). The reaction involves the acid-catalyzed cyclization of a phenylhydrazine and a ketone or aldehyde. Microwave-assisted Fischer indole synthesis has been demonstrated to be highly effective, affording high yields of tetrahydrocarbazoles in a matter of minutes.[8][9][10]

Cadogan Reaction

The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative to form a carbazole. This reaction is typically carried out at high temperatures. The application of microwave irradiation has been shown to dramatically shorten the reaction time to just a few minutes while providing excellent product yields.[11]

Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a method for producing carbazoles from N-phenyl-1,2-diaminobenzenes. While less commonly cited in the context of microwave-assisted synthesis in the provided results, it represents another potential route that could benefit from the advantages of microwave heating.

Experimental Setup and Protocols

A dedicated microwave reactor is essential for performing these syntheses safely and reproducibly. These reactors are equipped with features for monitoring and controlling temperature and pressure.

General Experimental Workflow

The following diagram illustrates a general workflow for microwave-assisted carbazole synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Reactants & Catalyst solvent Add Solvent start->solvent vessel Seal Reaction Vessel solvent->vessel mw_irrad Microwave Irradiation vessel->mw_irrad monitor Monitor Temp & Pressure mw_irrad->monitor cool Cool to RT mw_irrad->cool filter Filter cool->filter extract Extract filter->extract purify Purify (e.g., Chromatography) extract->purify analyze Characterize (NMR, MS, etc.) purify->analyze

General workflow for microwave-assisted synthesis.

Detailed Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Double Amination for Carbazole Synthesis

This protocol is based on the rapid synthesis of carbazole derivatives from a dihalobiphenyl and an aniline derivative.

Materials:

  • 2,2'-Dibromobiphenyl

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2,2'-dibromobiphenyl (1.0 mmol), aniline (2.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (2.4 mmol).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 150°C for 30 minutes with a power of 200 W.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbazole.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis of Tetrahydrocarbazole

This protocol describes the rapid, acid-catalyzed synthesis of 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, mix phenylhydrazine (1.0 mmol) and cyclohexanone (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 600 W for 3 minutes.[8]

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Cadogan Reaction for Carbazole Synthesis

This protocol outlines the synthesis of carbazole from 2-nitrobiphenyl.

Materials:

  • 2-Nitrobiphenyl

  • Triphenylphosphine (PPh₃)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • Place 2-nitrobiphenyl (1.0 mmol) and triphenylphosphine (1.2 mmol) in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 200 W for 2 minutes.[11]

  • After the reaction, allow the vial to cool to room temperature.

  • Dissolve the resulting solid in a suitable solvent and purify by column chromatography to isolate the carbazole product.

Data Presentation: Comparison of Microwave-Assisted vs. Conventional Heating

The following tables summarize the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for various carbazole synthesis strategies.

Table 1: Buchwald-Hartwig Double Amination

MethodReaction TimeYield (%)Reference
Microwave-Assisted10-30 minModerate to Excellent[1][3]
Conventional Heating24 hLower than MW[1][3]

Table 2: Synthesis of 1,2,3-Triazole-Based Carbazole Derivatives

MethodReaction TimeYield (%)Reference
Microwave IrradiationShorter72-96[2][5]
Conventional MethodLonger64-94[2][5]

Table 3: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

CatalystMicrowave PowerReaction TimeYield (%)Reference
Zinc Chloride600 W3 min76[8]
p-TSA600 W3 min91[8]

Table 4: Cadogan Reaction

ReactantReagentMicrowave PowerReaction TimeYield (%)Reference
2-NitrobiphenylPPh₃200 W2 min96[11]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of carbazole derivatives. The protocols and data presented here demonstrate the substantial benefits of this technology, including drastically reduced reaction times, increased yields, and cleaner reaction profiles. For researchers and professionals in drug development and materials science, adopting microwave-assisted techniques can accelerate the discovery and optimization of novel carbazole-based compounds. It is crucial to adhere to safety guidelines and use appropriate, dedicated microwave equipment when performing these high-energy reactions.

References

Application Note and Protocol for the Purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and professionals in drug development.

Abstract

This document provides a detailed methodology for the purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one using silica gel column chromatography. Tetrahydrocarbazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their efficient purification crucial for research and development. This protocol outlines the necessary materials, equipment, and a step-by-step procedure for achieving high purity of the target compound. The described method is based on established principles of normal-phase chromatography and can be adapted for similar compounds.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for subsequent synthetic steps and for accurate biological evaluation. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it. This application note details a robust protocol for the purification of the title compound, ensuring the removal of impurities from the crude reaction mixture.

Experimental Overview

The purification strategy involves the separation of this compound from non-polar and highly polar impurities using silica gel as the stationary phase and a gradient of petroleum ether and ethyl acetate as the mobile phase. The progress of the purification is monitored by Thin Layer Chromatography (TLC).

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundGlass chromatography column
Silica gel (60-120 mesh)Fraction collector (optional)
Petroleum ether (or Hexane)Rotary evaporator
Ethyl acetateTLC plates (silica gel 60 F254)
Dichloromethane (for sample loading)TLC developing chamber
TLC visualization reagent (e.g., UV lamp, iodine chamber)Glass vials or test tubes for fraction collection
Cotton or glass woolStandard laboratory glassware

Experimental Protocols

Preparation of the Column
  • Column Selection: Choose a glass column of an appropriate size. The amount of silica gel is typically 50-100 times the weight of the crude sample.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Adding a Sand Layer: Add a thin layer (approximately 0.5 cm) of sand over the plug to create an even base for the silica gel.

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, settling the silica gel. Continuously add more of the initial mobile phase to prevent the column from running dry.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Preparation and Loading

Dry Loading (Recommended for samples not fully soluble in the initial mobile phase):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

Wet Loading:

  • Dissolve the crude sample in the minimum possible volume of the initial mobile phase.

  • Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica gel surface.

Elution and Fraction Collection
  • Begin the elution with the initial, non-polar mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the table below.

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes or vials.

Monitoring the Separation
  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 7:3 petroleum ether:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired compound.

Isolation of the Purified Compound
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).

Data Presentation

Table 1: Suggested Gradient Elution Profile

Step Petroleum Ether (%) Ethyl Acetate (%) Volume Purpose
19552 x Column VolumeElute non-polar impurities
290102 x Column VolumeContinue eluting less polar impurities
380203-5 x Column VolumeElute the target compound
470302 x Column VolumeContinue eluting the target compound
550502 x Column VolumeElute more polar impurities

Note: The optimal solvent system and gradient should be determined by preliminary TLC analysis of the crude mixture.

Table 2: Expected TLC Data

Compound Rf Value (7:3 Petroleum Ether:Ethyl Acetate) Visualization
Non-polar impurities> 0.6UV active
This compound~ 0.4 - 0.5UV active
Polar impurities< 0.2UV active

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample (Dry/Wet Loading) prep_sample->load_sample elution Elute with Gradient Solvent System load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation pure_product Obtain Purified Product evaporation->pure_product purification_logic crude Crude Product (Mixture of Compounds) separation Differential Adsorption & Elution crude->separation column Silica Gel Column (Stationary Phase) column->separation solvent Solvent Gradient (Mobile Phase) solvent->separation impurities Impurities separation->impurities product Pure Product (this compound) separation->product

Characterization of Substituted Carbazoles: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of substituted carbazoles, a class of heterocyclic compounds with significant interest in materials science and drug development. The following sections outline the primary analytical techniques, including spectroscopic, chromatographic, and spectrometric methods, complete with experimental protocols and data presentation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the structural and electronic properties of substituted carbazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural determination of carbazole derivatives in solution.[1][2] Both ¹H and ¹³C NMR provide critical information about the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [1]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the substituted carbazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectra can be recorded on a spectrometer such as a Bruker Avance 400 MHz instrument.[1]

  • Data Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

    • Advanced 2D NMR techniques like HSQC, HMBC, and COSY can be employed for more complex structures to establish connectivity between protons and carbons.[2][3]

Data Presentation: Representative ¹H NMR Chemical Shifts for Carbazole [4][5]

ProtonChemical Shift (δ, ppm) in CDCl₃
H-1, H-8~7.3
H-2, H-7~7.4
H-3, H-6~7.1
H-4, H-5~8.0
N-H~11.2 (in DMSO-d₆)

Note: Chemical shifts will vary depending on the substitution pattern and the solvent used.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the carbazole molecule. The absorption maxima can be influenced by the nature and position of substituents on the carbazole ring.[6][7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the substituted carbazole in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran) at a concentration of approximately 1 x 10⁻⁵ mol L⁻¹.[7]

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer, such as a PerkinElmer Lambda 2.[6]

  • Data Acquisition:

    • Scan the sample over a wavelength range of 200-800 nm.

    • Record the absorbance spectrum and identify the wavelength of maximum absorption (λₘₐₓ).

    • The absorption spectrum of carbazole in ethanol typically shows prominent bands at 292 nm and 322 nm.[8]

Data Presentation: UV-Vis Absorption Maxima for Selected Carbazole Derivatives

CompoundSolventλₘₐₓ (nm)Reference
CarbazoleEthanol292, 322[8]
9-MethylcarbazoleNot SpecifiedNot Specified
3,6-DinitrocarbazoleAcetonitrileNot Specified[9]
Cz-P(2,7)Toluene~350[6]
Fluorescence Spectroscopy

Many carbazole derivatives exhibit fluorescence, making fluorescence spectroscopy a sensitive technique for their characterization and quantification.[10][11] The emission properties are highly dependent on the molecular structure and the solvent environment.[10]

Experimental Protocol: Fluorescence Spectroscopy [8]

  • Sample Preparation:

    • Prepare a dilute solution of the carbazole derivative in a suitable solvent (e.g., ethanol, acetone).

  • Instrumentation:

    • Use a fluorescence spectrometer.

  • Data Acquisition:

    • Determine the optimal excitation wavelength (λₑₓ) from the absorption spectrum. For carbazole in ethanol, an excitation wavelength of 310 nm can be used.[8]

    • Record the emission spectrum over a suitable wavelength range (e.g., 350-550 nm).

    • The fluorescence spectrum of carbazole typically shows a peak around 359.5 nm.[8]

Data Presentation: Fluorescence Emission Maxima for Selected Carbazole Derivatives

CompoundSolventλₑₓ (nm)λₑₘ (nm)Reference
CarbazoleEthanol310359.5[8]
MOC-1Solid FilmNot Specified523[11]
MOC-16Solid FilmNot Specified561[11]
9-Butyl-3,6-bis(phenylethynyl)-9H-carbazoleTHF304395[12]

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating substituted carbazoles from complex mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile carbazole derivatives.[13] Reversed-phase HPLC is a common mode for these compounds.

Experimental Protocol: Reversed-Phase HPLC [13][14]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Instrumentation:

    • An HPLC system equipped with a UV-Vis detector is typically used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]

    • Mobile Phase: A mixture of acetonitrile and water is common.[13][14] For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be used.[13] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[14]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detection at a wavelength where the carbazole derivative absorbs, for instance, 254 nm.[13]

    • Injection Volume: 10 µL.[13]

    • Column Temperature: 25°C.[13]

Data Presentation: HPLC Method Validation Parameters [13]

ParameterSpecification
Linearity (R²)> 0.999
Accuracy98-102%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)Dependent on compound and detector
Limit of Quantification (LOQ)Dependent on compound and detector
Resolution (Rs)> 2.0 between the main peak and the nearest impurity
Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable carbazole derivatives.

Experimental Protocol: GC-MS/MS for Carbazole Analysis in Serum [15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Use a small sample volume (e.g., 100 µL of serum).

    • Perform a salting-out liquid-liquid extraction with hexane/ethyl acetate (4:1, v/v) as the extraction solvent and aqueous MgSO₄ (37.5 wt%) as the salting-out agent.

  • Instrumentation:

    • A gas chromatograph coupled to a tandem mass spectrometer (MS/MS).

  • GC-MS/MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • The specific column, temperature program, and MS/MS transitions will need to be optimized for the target analytes.

Data Presentation: GC-MS/MS Method Performance for Carbazole in Serum [15]

ParameterValue
Detection Limits0.02-0.27 ng/mL
Intra-day Accuracy81.2% to 125%
Inter-day Accuracy91.0% to 117%
Intra-day Precision (%RSD)1.0-16.0%
Inter-day Precision (%RSD)1.8-16.4%

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of substituted carbazoles.[1] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) [1]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • A high-resolution mass spectrometer such as a Thermo-Fisher LTQ Orbitrap XL.[1]

  • Data Acquisition:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used.

    • Operate the instrument in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the molecular formula.

Data Presentation: Mass Spectrometry Data for Carbazole [16]

ParameterValue
Molecular FormulaC₁₂H₉N
Molecular Weight167.2066 g/mol
Monoisotopic Mass167.0735 u

Electrochemical Analysis

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of carbazole derivatives.[17][18] This is particularly relevant for applications in electronic materials.

Experimental Protocol: Cyclic Voltammetry [18]

  • Sample Preparation:

    • Dissolve the substituted carbazole in a suitable solvent containing a supporting electrolyte.

  • Instrumentation:

    • A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Data Acquisition:

    • Scan the potential between defined limits and record the resulting current.

    • The resulting voltammogram provides information on the oxidation and reduction potentials of the compound. The oxidation of carbazole-based polycyclic aromatic hydrocarbons has been shown to predominantly occur at the carbazole functional group.[17]

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Analytical Characterization cluster_data Data Analysis and Reporting synthesis Synthesis of Substituted Carbazole purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Properties hplc HPLC Analysis purification->hplc Purity Assessment gc_ms GC-MS Analysis purification->gc_ms Volatile Impurity Analysis data_analysis Data Interpretation nmr->data_analysis ms->data_analysis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Emission Properties fluorescence->data_analysis hplc->data_analysis gc_ms->data_analysis reporting Reporting and Documentation data_analysis->reporting

Caption: Workflow for the synthesis and characterization of substituted carbazoles.

hplc_purity_workflow start Sample Preparation (Dissolution and Filtration) hplc_analysis HPLC Analysis (C18 Column, UV Detection) start->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration and Area % Calculation data_acquisition->peak_integration purity_determination Purity Determination (Comparison to Standard) peak_integration->purity_determination end Report Purity purity_determination->end

Caption: Workflow for HPLC purity determination of substituted carbazoles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. This guide focuses on improving reaction yields and addressing common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method is the Borsche-Drechsel cyclization, which is a specific application of the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of the corresponding arylhydrazone. The synthesis is typically a two-step process:

  • Japp-Klingemann Reaction: Formation of the key intermediate, 2-((4-bromophenyl)hydrazono)cyclohexane-1,3-dione, from 4-bromophenylhydrazine and a cyclohexane-1,3-dione derivative.

  • Fischer Indole Synthesis (Borsche-Drechsel Cyclization): Acid-catalyzed intramolecular cyclization of the hydrazone intermediate to yield the final product.[1]

Q2: What are the critical factors affecting the yield of the Fischer indole synthesis step?

A2: The choice and concentration of the acid catalyst, reaction temperature, and reaction time are crucial parameters. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and their selection can significantly impact the reaction's success and yield.[3] Elevated temperatures are generally required to drive the[4][4]-sigmatropic rearrangement, a key step in the mechanism.[1]

Q3: What are common side reactions or impurities I should be aware of?

A3: Incomplete cyclization can lead to the persistence of the hydrazone intermediate. Furthermore, the presence of an electron-donating bromo substituent on the phenylhydrazine ring can sometimes promote side reactions, such as heterolytic N-N bond cleavage, which competes with the desired cyclization. Purification is key to remove any unreacted starting materials or byproducts.

Q4: What purification methods are recommended for the final product?

A4: A combination of column chromatography and recrystallization is often effective. For a similar compound, column chromatography using a mixture of petroleum ether and ethyl acetate has been reported, followed by recrystallization from a solvent system like ethyl acetate and acetone.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solutions
Low or No Yield in Japp-Klingemann Reaction - Incorrect pH for the coupling reaction.- Decomposition of the diazonium salt.- Maintain a slightly alkaline or buffered pH to facilitate the coupling reaction.- Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately.
Low Yield in Fischer Indole Synthesis - Inappropriate acid catalyst or concentration.- Insufficient reaction temperature or time.- Presence of water in the reaction mixture.- Screen different Brønsted and Lewis acids (see table below for examples).- Gradually increase the reaction temperature and monitor the progress by TLC.- Ensure anhydrous conditions by using dry solvents and glassware.
Formation of Multiple Products - Competing side reactions due to the electronic nature of the starting materials.- Non-regioselective cyclization.- Employ a milder acid catalyst or lower the reaction temperature to minimize side reactions.- The use of a symmetric dione simplifies the regioselectivity.
Difficulty in Product Purification - Co-elution of impurities with the product during column chromatography.- Product oiling out during recrystallization.- Optimize the eluent system for column chromatography by trying different solvent polarities.- For recrystallization, screen a variety of solvents or solvent mixtures. If oiling out occurs, try a slower cooling rate or use a different solvent system.

Experimental Protocols

Protocol 1: Japp-Klingemann Reaction for 2-((4-bromophenyl)hydrazono)cyclohexane-1,3-dione

This protocol is a general guideline and may require optimization.

Materials:

  • 4-bromoaniline

  • Sodium nitrite

  • Hydrochloric acid

  • 2-Hydroxymethylenecyclohexane-1,3-dione (or a similar activated cyclohexane-1,3-dione)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization of 4-bromoaniline:

    • Dissolve 4-bromoaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve 2-hydroxymethylenecyclohexane-1,3-dione and sodium acetate in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the dione solution with vigorous stirring.

    • Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • The precipitated product is collected by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound

Materials:

  • 2-((4-bromophenyl)hydrazono)cyclohexane-1,3-dione

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazone intermediate in the chosen solvent.

    • Add the acid catalyst. The amount and type of acid will need to be optimized.

  • Cyclization:

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a protic acid like acetic acid, it can often be removed under reduced pressure.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

    • If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography followed by recrystallization. A suggested starting eluent for column chromatography is a petroleum ether:ethyl acetate mixture (e.g., 4:1), and a potential recrystallization solvent system is ethyl acetate/acetone.[4]

Data Presentation

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield (Hypothetical Data)

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Glacial Acetic AcidAcetic Acid118645
Polyphosphoric Acid-100265
Zinc ChlorideToluene110855
p-Toluenesulfonic AcidEthanol781250
Sulfuric Acid (cat.)Ethanol78860

Note: This data is illustrative and serves as a starting point for optimization. Actual yields may vary.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis 4-Bromoaniline 4-Bromoaniline Diazonium_Salt Diazonium_Salt 4-Bromoaniline->Diazonium_Salt 1. HCl, NaNO2 2. 0-5 °C Cyclohexane-1,3-dione_derivative Cyclohexane-1,3-dione_derivative Hydrazone_Intermediate Hydrazone_Intermediate Cyclohexane-1,3-dione_derivative->Hydrazone_Intermediate Coupling Hydrazone_Intermediate_2 Hydrazone Intermediate Diazonium_Salt->Hydrazone_Intermediate Final_Product 6-bromo-2,3,4,9- tetrahydro-1H-carbazol-1-one Hydrazone_Intermediate_2->Final_Product Acid Catalyst, Heat

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Step_1 Analyze Japp-Klingemann Reaction Low_Yield->Check_Step_1 Yes Check_Purity Impure Product? Low_Yield->Check_Purity No Check_Step_2 Analyze Fischer Indole Synthesis Check_Step_1->Check_Step_2 Optimize_Catalyst Optimize Acid Catalyst & Concentration Check_Step_2->Optimize_Catalyst Optimize_Temp_Time Optimize Temperature & Time Optimize_Catalyst->Optimize_Temp_Time Optimize_Temp_Time->Check_Purity Optimize_Purification Optimize Chromatography & Recrystallization Check_Purity->Optimize_Purification Yes Success Success Check_Purity->Success No Optimize_Purification->Success

Caption: A logical troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: Fischer Indole Synthesis of Brominated Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of brominated carbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this specific synthetic application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Fischer indole synthesis of brominated carbazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Brominated Carbazole Decomposition of starting material or intermediate: Brominated phenylhydrazines can be sensitive to the strong acidic conditions and high temperatures often used in the Fischer indole synthesis.- Optimize acid catalyst and temperature: Screen various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the mildest conditions that promote cyclization without significant degradation.[1] - In situ formation of hydrazone: To minimize the decomposition of the sensitive hydrazone intermediate, consider a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.
Unfavorable electronic effects of the bromine substituent: As an electron-withdrawing group, bromine can disfavor the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis, potentially leading to alternative reaction pathways or decomposition.- Use of a stronger acid catalyst: While seemingly counterintuitive to the point above, a stronger acid might be necessary to protonate the enamine intermediate sufficiently and facilitate the rearrangement. Careful optimization is key. - Consider alternative synthetic routes: If optimization of the Fischer indole synthesis proves unsuccessful, other methods for carbazole synthesis might be more suitable for your specific brominated target.
Steric hindrance: Bulky substituents on the cyclohexanone or the brominated phenylhydrazine can sterically hinder the reaction.- Increase reaction temperature: Higher temperatures can sometimes overcome steric barriers, but must be balanced against the risk of decomposition.
Formation of Multiple Products (Regioisomers) Use of unsymmetrical ketones: If the cyclohexanone derivative is unsymmetrical, the initial enamine formation can occur on either side of the carbonyl group, leading to a mixture of regioisomeric carbazoles.- Employ a symmetrical ketone: If possible, using a symmetrical cyclohexanone derivative will prevent the formation of regioisomers. - Utilize a temporary blocking group: In some cases, a temporary substituent, such as another bromine atom, can be used to direct the cyclization to a specific position and is later removed.
Formation of Dark, Tarry Byproducts Polymerization and decomposition: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of polymeric tars.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Reduce reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. - Use a milder acid catalyst: Experiment with weaker acids or lower concentrations of the chosen acid.
Presence of a Debrominated Product Dehalogenation under acidic conditions: Although not extensively documented as a major side reaction in Fischer indole synthesis, dehalogenation of bromoarenes can occur under certain acidic and/or reductive conditions. The presence of trace metals or other reducing agents could facilitate this side reaction.- Ensure high purity of reagents and solvents: Use purified reagents and anhydrous solvents to minimize potential side reactions. - Work under an inert atmosphere: Performing the reaction under nitrogen or argon can help to prevent oxidative or reductive side reactions that might be catalyzed by atmospheric components.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis of brominated carbazoles?

A1: The most frequently encountered side reactions include the formation of tar-like polymers due to the harsh acidic and high-temperature conditions.[3] Another significant issue can be the formation of regioisomers if an unsymmetrical ketone is used. Furthermore, the electron-withdrawing nature of the bromine substituent can sometimes lead to decomposition of intermediates rather than the desired cyclization. While less common, dehalogenation to yield an unbrominated carbazole is a potential side reaction.

Q2: How does the position of the bromine atom on the phenylhydrazine affect the reaction outcome?

A2: The position of the bromine atom can influence the electronic properties of the phenylhydrazine and, consequently, the reactivity and regioselectivity of the cyclization. An electron-withdrawing group like bromine can deactivate the aromatic ring, potentially slowing down the[2][2]-sigmatropic rearrangement. The steric bulk of the bromine atom, especially if it is in the ortho position, can also hinder the approach of the ketone and subsequent cyclization steps.

Q3: Can I use microwave irradiation to improve the synthesis of brominated carbazoles?

A3: Yes, microwave-assisted organic synthesis can be a valuable tool to improve the efficiency of the Fischer indole synthesis. It often leads to shorter reaction times and can, in some cases, improve yields and reduce the formation of side products by providing rapid and uniform heating.

Experimental Protocols

General Procedure for the Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and stir until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 6-bromo-1,2,3,4-tetrahydrocarbazole.[4]

Note: For the synthesis of 2,6-dibromo-1,2,3,4-tetrahydrocarbazole, a similar procedure can be followed, potentially using a brominated cyclohexanone derivative or subsequent bromination of the 6-bromo-tetrahydrocarbazole product.[4]

Visualizations

To aid in understanding the reaction, the following diagrams illustrate the Fischer indole synthesis workflow and the logical relationship of potential side reactions.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Bromophenylhydrazine Brominated Phenylhydrazine Hydrazone_Formation Hydrazone Formation Bromophenylhydrazine->Hydrazone_Formation Cyclohexanone Cyclohexanone Cyclohexanone->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization Brominated_Carbazole Brominated Carbazole Cyclization->Brominated_Carbazole

Caption: General workflow of the Fischer indole synthesis for brominated carbazoles.

Side_Reaction_Pathways Start Bromophenylhydrazone Intermediate Desired_Path Desired Cyclization Start->Desired_Path Favorable Conditions Side_Path1 Tar Formation (Polymerization) Start->Side_Path1 High Temp. Strong Acid Side_Path2 Regioisomer Formation (from unsymmetrical ketone) Start->Side_Path2 Unsymmetrical Ketone Side_Path3 Decomposition (due to electronic effects) Start->Side_Path3 Strong EWG Harsh Conditions Side_Path4 Debromination Start->Side_Path4 Potential Side Reaction

Caption: Potential side reaction pathways from the key intermediate.

References

Technical Support Center: Purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Troubleshooting Guide

Purification of this compound can present several challenges, from common chromatographic issues to difficulties in removing closely related impurities. This guide outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product streaks or "tails" on the TLC plate and during column chromatography. The basic nitrogen atom of the carbazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel.Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or pyridine, to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of the product from impurities. - Inappropriate solvent system polarity.- Co-elution of structurally similar impurities (e.g., isomers).- Column overloading.- Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.- If isomers are present, consider using a different stationary phase (e.g., alumina) or a higher-resolution technique like preparative HPLC.- Ensure the amount of crude material loaded onto the column is appropriate for its size (typically 1-5% of the silica gel weight).
The product is difficult to crystallize or "oils out". - Presence of persistent impurities.- Inappropriate recrystallization solvent.- Cooling the solution too quickly.- First, attempt to improve purity by column chromatography.- Perform a thorough solvent screen to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation.
Low recovery after purification. - Product loss during multiple purification steps.- Decomposition of the product on silica gel.- Minimize the number of purification steps where possible.- If the compound is suspected to be unstable on silica, consider alternative purification methods like recrystallization or preparative HPLC. Using a less acidic stationary phase like alumina might also be beneficial.
Presence of a regioisomeric impurity. The Fischer indole synthesis with a meta-substituted phenylhydrazine can potentially yield two different regioisomers.Careful optimization of the column chromatography conditions is crucial. A shallow elution gradient may be required to separate the isomers. If baseline separation is not achieved, preparative HPLC is the recommended method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities arise from the Fischer indole synthesis. These can include:

  • Unreacted starting materials: 4-bromophenylhydrazine and cyclohexane-1,2-dione (or its synthetic equivalent).

  • Isomeric byproducts: The Fischer indole synthesis can sometimes yield regioisomers depending on the precise reaction conditions and the nature of the starting materials.

  • Side-reaction products: Incomplete cyclization or rearrangement can lead to various structurally related impurities.

Q2: What is a good starting point for a column chromatography protocol?

A2: A good starting point for the purification of this compound is to use silica gel as the stationary phase and a gradient eluent system. Based on protocols for similar compounds, a mixture of petroleum ether and ethyl acetate is a promising choice.[1] Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the proportion of ethyl acetate. To mitigate peak tailing, consider adding 0.5% triethylamine to your eluent system.

Q3: Can you provide a detailed experimental protocol for column chromatography?

A3: Certainly. The following is a general protocol that should be optimized for your specific crude product mixture.

Experimental Protocol: Column Chromatography Purification

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or the initial eluent mixture).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load the dried, impregnated silica onto the top of your column.

  • Elution: Begin eluting the column with your starting, low-polarity eluent. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of your eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Identify the fractions containing the pure product by TLC analysis.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: For a related compound, a solvent mixture of ethyl acetate and acetone (8:2) was used successfully for recrystallization.[1] Other potential solvent systems to screen include:

  • Ethanol/water

  • Toluene/heptane

  • Dichloromethane/hexane

The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Quantitative Data Summary

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield
Column Chromatography (Silica Gel)~75%>95%60-70%
Recrystallization>95%>99%80-90%
Column Chromatography followed by Recrystallization~75%>99.5%50-60%

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product column Column Chromatography (Silica Gel, Hexane/EtOAc + 0.5% TEA) crude->column Initial Purification recrystallization Recrystallization (e.g., EtOAc/Acetone) column->recrystallization Final Polishing pure Pure Product (>99%) recrystallization->pure

Caption: A typical purification workflow for this compound.

Logical Relationship of Purification Challenges

purification_challenges cluster_synthesis Fischer Indole Synthesis cluster_purification Purification Challenges synthesis Synthesis of This compound isomers Potential Isomeric Byproducts synthesis->isomers Side Reaction tailing Peak Tailing on Silica Gel synthesis->tailing Due to Basic Nitrogen separation Difficult Separation of Isomers isomers->separation

Caption: Relationship between the synthesis method and common purification challenges.

References

optimizing reaction conditions for Borsche-Drechsel cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the Borsche-Drechsel cyclization reaction for the synthesis of tetrahydrocarbazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Borsche-Drechsel cyclization?

The Borsche-Drechsel cyclization is a chemical reaction that synthesizes 1,2,3,4-tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] It is a specific application of the broader Fischer indole synthesis.[2] The reaction is a key step in the overall Borsche-Drechsel carbazole synthesis, which involves the initial formation of the arylhydrazone, followed by the cyclization to a tetrahydrocarbazole, and a final oxidation step to yield the carbazole.[3]

Q2: What is the general mechanism of the reaction?

The reaction mechanism is analogous to the Fischer indole synthesis.[2] It involves the following key steps:

  • Hydrazone Formation: An arylhydrazine condenses with cyclohexanone to form the corresponding cyclohexanone arylhydrazone.[2]

  • Acid-Catalyzed Tautomerization: The hydrazone tautomerizes to its enamine form in the presence of an acid catalyst.[2]

  • [4][4]-Sigmatropic Rearrangement: The enamine undergoes a heat-induced[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step.[1][5]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the final tetrahydrocarbazole product.[2]

Q3: What are the typical acids used for this reaction?

A variety of acids can be used to catalyze the Borsche-Drechsel cyclization. Traditional methods often employ strong mineral acids like sulfuric acid under harsh conditions (e.g., boiling for extended periods).[6] Glacial acetic acid is also commonly used and offers milder reaction conditions.[2] More recently, other catalysts have been explored to improve yields and promote greener synthesis, including polyphosphoric acid (PPA), ionic liquids, toluenesulfonic acid, and solid acid catalysts like zeolites and cerium phosphates.[4][6]

Troubleshooting Guide

Low Reaction Yield

Q4: My Borsche-Drechsel cyclization is resulting in a low yield. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Purity of Starting Materials:

    • Problem: Impurities in the arylhydrazine or cyclohexanone can interfere with the reaction. Arylhydrazines, in particular, can degrade upon storage.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill the arylhydrazine if necessary. Use freshly opened or purified cyclohexanone.

  • Inadequate Acid Catalysis:

    • Problem: The choice and concentration of the acid catalyst are critical. An insufficient amount or a weak acid may not effectively promote the key rearrangement and cyclization steps.

    • Solution:

      • Increase the catalyst loading.

      • Switch to a stronger acid catalyst. For example, if glacial acetic acid gives low yields, consider using polyphosphoric acid (PPA) or a Lewis acid like zinc chloride in combination with an ionic liquid.[6]

      • For solid acid catalysts, ensure the catalyst is activated and has sufficient Brønsted acid sites.[4]

  • Suboptimal Reaction Temperature and Time:

    • Problem: The reaction is heat-induced, but excessive temperatures can lead to decomposition and side product formation, while insufficient temperature will result in an incomplete reaction.[6]

    • Solution:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

      • If the reaction is sluggish, gradually increase the temperature or prolong the reaction time.

      • If decomposition is observed (e.g., charring or formation of multiple dark spots on TLC), reduce the reaction temperature. For sensitive substrates, consider milder catalysts that allow for lower reaction temperatures.[4]

  • Atmospheric Conditions:

    • Problem: Some arylhydrazones and reaction intermediates can be sensitive to oxygen, leading to oxidative side products.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

dot

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure  Problem pure Pure check_purity->pure  OK purify Purify Reactants (Distill/Recrystallize) impure->purify  Solution optimized Yield Improved purify->optimized check_catalyst Evaluate Acid Catalyst pure->check_catalyst weak_catalyst Ineffective check_catalyst->weak_catalyst  Problem good_catalyst Effective check_catalyst->good_catalyst  OK stronger_catalyst Use Stronger Acid (e.g., PPA, H₂SO₄) or Increase Loading weak_catalyst->stronger_catalyst  Solution stronger_catalyst->optimized check_conditions Assess Reaction Conditions (T, t) good_catalyst->check_conditions incomplete Incomplete Rxn check_conditions->incomplete  Problem decomposition Decomposition check_conditions->decomposition  Problem increase_T_t Increase Temperature or Reaction Time incomplete->increase_T_t  Solution increase_T_t->optimized decrease_T Decrease Temperature or Use Milder Catalyst decomposition->decrease_T  Solution decrease_T->optimized

Caption: Troubleshooting logic for addressing low reaction yields.

Side Products and Purification

Q5: I am observing multiple spots on my TLC plate. What are the common side products and how can I purify my desired tetrahydrocarbazole?

The formation of side products is a common challenge.

  • Common Side Products:

    • Unreacted Starting Material: Incomplete conversion will leave residual arylhydrazone.

    • Oxidized Products: The tetrahydrocarbazole product can be partially oxidized to the fully aromatic carbazole, especially at high temperatures or in the presence of air.

    • Polymeric Materials: Strong acids and high temperatures can lead to the formation of dark, tar-like polymeric byproducts.

    • Isomeric Products: If a substituted cyclohexanone or an unsymmetrically substituted arylhydrazine is used, the formation of constitutional isomers is possible.

  • Purification Strategies:

    • Work-up: A standard work-up involves cooling the reaction mixture, pouring it into ice-water, and neutralizing the acid with a base (e.g., sodium bicarbonate) to precipitate the crude product.[2]

    • Recrystallization: This is often the first method of choice for purification. Solvents like ethanol or methanol are commonly effective for recrystallizing tetrahydrocarbazoles.[2]

    • Column Chromatography: If recrystallization is ineffective or if isomers need to be separated, column chromatography on silica gel is the recommended method. A common eluent system is a gradient of petroleum ether and ethyl acetate.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole using Glacial Acetic Acid

This protocol is a representative procedure for the Borsche-Drechsel cyclization.[2]

Materials:

  • 4-phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Methanol or Ethanol (for recrystallization)

  • Silica gel, petroleum ether, ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.[2]

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// Edges start -> reactants; reactants -> reflux1; reflux1 -> add_ketone; add_ketone -> reflux2; reflux2 -> workup; workup -> neutralize; neutralize -> filter; filter -> purify; purify -> end; }

References

Technical Support Center: Troubleshooting Low Yield in Multi-Component Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during multi-component indole synthesis, a cornerstone of modern medicinal chemistry.

General Troubleshooting

Question: My multi-component indole synthesis is resulting in a low yield. What are the common contributing factors?

Answer:

Low yields in multi-component indole syntheses can arise from a variety of factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Key areas to investigate include:

  • Reagent Purity and Stability:

    • Arylhydrazines: These starting materials can be unstable. It is crucial to use a fresh batch or one that has been stored properly. If you are using a hydrochloride salt, ensure it is fully neutralized if your reaction conditions require the free base.

    • Aldehydes/Ketones: The reactivity of the carbonyl component can be influenced by steric hindrance or electronic deactivation. Impurities in these reagents can also lead to unwanted side reactions.[1]

    • Solvents: Ensure that your solvents are anhydrous and of the appropriate grade, as water can interfere with many catalysts and intermediates.

  • Reaction Conditions:

    • Catalyst Choice and Loading: The selection of an acid or metal catalyst is critical and often substrate-dependent. It is advisable to screen a range of catalysts to find the optimal one for your specific transformation.

    • Temperature and Reaction Time: Many indole syntheses require elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, ultimately lowering the yield.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

    • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

    • Electronic Effects: Electron-donating or electron-withdrawing groups on the starting materials can significantly impact the reaction's success. For instance, in the Fischer indole synthesis, electron-donating groups on the carbonyl component can lead to side reactions by over-stabilizing a key intermediate.[1][2][3]

Below is a general workflow for troubleshooting low yields in multi-component indole synthesis.

G start Low Yield Observed reagent_check Check Reagent Purity & Stability start->reagent_check reaction_conditions Optimize Reaction Conditions reagent_check->reaction_conditions Reagents OK success Yield Improved reagent_check->success Impurity Found & Rectified purification Review Purification Strategy reaction_conditions->purification Reaction Appears Clean by TLC analysis Analyze Side Products reaction_conditions->analysis Optimization Fails reaction_conditions->success Yield Improves purification->success Improved Isolation analysis->reaction_conditions Identify Cause

A general workflow for troubleshooting low yield.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]

Question: My Fischer indole synthesis is failing or giving a very low yield. What should I investigate?

Answer:

Several factors can lead to the failure or low yield of a Fischer indole synthesis.[1] A primary cause can be the choice of acid catalyst, which is highly substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. It is recommended to screen a range of Brønsted and Lewis acids. Additionally, suboptimal temperatures can lead to tar formation (if too high) or incomplete reaction (if too low).

Another critical factor is the electronic properties of your substrates. Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring a competing N-N bond cleavage over the desired cyclization.[1][2][3] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1][2][3]

The following table summarizes the effect of different acid catalysts on the yield of a model Fischer indole synthesis.

CatalystTemperature (°C)Time (min)Yield (%)
PPA 150-16010-15High (not specified)
p-TSA Microwave (600W)15-
Acetic Acid Reflux480-
Eaton's Reagent Microwave (170°C)--

Data compiled from various sources, specific yields for the last three catalysts were not provided in the source material.

Experimental Protocol: Optimizing the Fischer Indole Synthesis

This protocol outlines a general procedure for optimizing the Fischer indole synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc Chloride, p-Toluenesulfonic acid)

  • Ethanol

  • Ice

Procedure:

  • Hydrazone Formation (Optional - can be performed in one pot):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the hydrazone.

    • Filter the solid and wash with cold ethanol.

  • Indolization:

    • In a separate flask, heat the chosen acid catalyst to the desired temperature (e.g., PPA to ~100°C).

    • Carefully add the pre-formed hydrazone to the hot acid with vigorous stirring.

    • Heat the mixture at the optimized temperature and time (e.g., for PPA, 150-160°C for 10-15 minutes). The color of the mixture will likely darken.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 100°C and then pour it onto crushed ice with stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

    • The crude 2-phenylindole can be further purified by recrystallization from ethanol.

G start Low Yield in Fischer Synthesis catalyst Screen Acid Catalysts (Brønsted & Lewis) start->catalyst temperature Optimize Temperature catalyst->temperature No Improvement success Yield Improved catalyst->success Optimal Catalyst Found substrate Evaluate Substrate Electronics temperature->substrate Still Low Yield temperature->success Optimal Temperature Found side_reaction Side Reaction: N-N Cleavage substrate->side_reaction Strong e--donating group on carbonyl

Troubleshooting logic for the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4] This reaction is notorious for requiring harsh conditions, often resulting in poor yields and unpredictable regioselectivity.[4]

Question: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

Answer:

This is a very common challenge with the Bischler-Möhlau synthesis.[1][4] The traditionally harsh reaction conditions are a primary contributor to low yields.[1][4] Recent advancements have shown that employing milder conditions can lead to improved outcomes. Consider the following modifications:

  • Catalyst: The use of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4]

Regioisomer formation is also a known issue. The reaction can produce both 2-aryl and 3-aryl indoles, and the outcome is highly dependent on the specific substrates and reaction conditions.[5] Careful optimization of the reaction parameters is necessary to favor the desired isomer.

The following table provides a comparison of conventional heating versus microwave irradiation for a model Bischler-Möhlau reaction.

Heating MethodCatalystTemperature (°C)TimeYield (%)
Conventional NoneHigh (not specified)Long (not specified)Low
Microwave LiBr15010 minImproved

This table illustrates the general trend of improved yields with modern techniques.

Experimental Protocol: Modified Bischler-Möhlau Synthesis

This protocol describes a microwave-assisted Bischler-Möhlau synthesis.

Materials:

  • α-bromo-acetophenone derivative

  • Aniline derivative (in excess)

  • Lithium Bromide (LiBr) (catalytic amount)

  • Microwave reactor

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vial, combine the α-bromo-acetophenone (1 equivalent), the aniline (2-3 equivalents), and a catalytic amount of LiBr.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 150°C for 10 minutes). It is crucial to optimize these parameters for your specific substrates.

  • Work-up and Purification:

    • After the reaction is complete and the vial has cooled, the crude product is typically purified by column chromatography to separate the desired indole from unreacted starting materials and side products.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[6][7]

Question: I am experiencing low yield in my Larock indole synthesis. What are the key parameters to optimize?

Answer:

The Larock indole synthesis is a versatile reaction, but its success is highly dependent on the careful optimization of several parameters.[6][7] Key factors to consider include:

  • Catalyst System: While often referred to as "ligandless," the addition of a phosphine ligand can be beneficial for catalyst stability and reactivity. The choice of palladium precursor (e.g., Pd(OAc)₂) can also play a role.

  • Base: Potassium carbonate is a standard base, but other bases like sodium carbonate or potassium acetate can also be used, though this may require adjusting the reaction temperature.[7]

  • Chloride Source: The addition of a chloride salt, most commonly lithium chloride, is often crucial for the reaction's success as it is believed to facilitate the reductive elimination step.[7]

  • Solvent: N,N-Dimethylformamide (DMF) is the most frequently used solvent.

  • Alkyne Stoichiometry: Using 2-5 equivalents of the alkyne is generally recommended for efficient reaction.[7]

The following table summarizes the optimization of a Larock indole synthesis, highlighting the impact of the palladium catalyst and temperature on the reaction yield.

EntryPd CatalystLigandTemperature (°C)Yield (%)
1Pd(OAc)₂None10027
2Pd(OAc)₂PPh₃100Suppressed
3Pd[P(o-tol)₃]₂-10070
4Pd[P(tBu)₃]₂-100Increased
5Pd[P(tBu)₃]₂-6085

Data from a study on the synthesis of tryptophan derivatives.[8]

Experimental Protocol: General Larock Indole Synthesis

This protocol provides a general procedure for the Larock indole synthesis.

Materials:

  • 2-Iodoaniline derivative

  • Internal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (optional)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the 2-iodoaniline derivative (1 equivalent), the internal alkyne (1.2 equivalents), K₂CO₃ (5.0 equivalents), and LiCl (1.0 equivalent).

    • Add the palladium catalyst system, for example, Pd(OAc)₂ (0.05 equivalents) and optionally PPh₃ (0.05 equivalents).

    • Add DMF as the solvent.

  • Reaction Execution:

    • Heat the mixture at 100°C for 1.5 hours, or as determined by reaction monitoring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the 2,3-disubstituted indole.

Purification Troubleshooting

Question: I have successfully synthesized my indole derivative, but I am struggling with its purification by column chromatography. What are some common issues and their solutions?

Answer:

Purification of indole derivatives can be challenging due to their unique properties. Here are some common issues and troubleshooting tips:

  • Product Degradation on Silica Gel: Some indole derivatives are sensitive to the acidic nature of silica gel and can decompose on the column.

    • Solution: Use silica gel that has been neutralized with a base like triethylamine (by adding ~1% triethylamine to your eluent). Alternatively, consider using a less acidic stationary phase like alumina.

  • Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, leading to co-elution.

    • Solution: Experiment with different solvent systems (eluents). Sometimes switching from a standard hexane/ethyl acetate system to one based on dichloromethane/methanol or toluene/acetone can improve separation. Using a very shallow gradient during elution can also be effective.

  • Recrystallization as an Alternative: If your product is a solid, recrystallization can be a highly effective purification method to obtain high-purity material, although it may result in lower recovery.[9]

    • Protocol for Recrystallization:

      • Solvent Selection: Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) on a small scale to find one in which your indole is soluble when hot but sparingly soluble when cold. A mixed solvent system of methanol and water is often effective for indole crystallization.[10]

      • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

      • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

G start Purification Issues degradation Product Degradation on Column? start->degradation coelution Co-elution of Impurities? start->coelution degradation->coelution No neutralize_silica Use Neutralized Silica/Alumina degradation->neutralize_silica Yes recrystallization Consider Recrystallization coelution->recrystallization No, or still impure optimize_eluent Optimize Eluent System coelution->optimize_eluent Yes pure_product Pure Product Obtained recrystallization->pure_product neutralize_silica->pure_product optimize_eluent->pure_product

A decision tree for troubleshooting indole purification.

References

preventing byproduct formation in the synthesis of carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation in their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of carbazole derivatives, focusing on three common synthetic methods: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Borsche-Drechsel Cyclization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, frequently used to synthesize N-aryl carbazoles.

Question 1: I am observing a significant amount of a byproduct that appears to be my starting aryl halide without the halogen. What is happening and how can I prevent this?

Answer: You are likely observing hydrodehalogenation, a common side reaction in Buchwald-Hartwig amination. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired amination, especially with primary amines.[1]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For primary amines, bidentate phosphine ligands like BINAP and DPPF have been shown to be more effective and can suppress hydrodehalogenation compared to first-generation monodentate ligands.[1]

  • Catalyst System: Utilizing a well-defined palladium precatalyst can sometimes mitigate side reactions.

  • Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can sometimes favor side reactions.

Question 2: My reaction is sluggish or stalls completely. What could be the cause?

Answer: A stalled reaction can be due to several factors, including catalyst deactivation or inhibition. A known issue in carbazole synthesis via Buchwald-Hartwig amination is the formation of a stable palladium-carbazolyl complex, which can act as a catalyst resting state and slow down the reaction.[2]

Troubleshooting Steps:

  • Choice of Base: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better choice to avoid decomposition.

  • Solvent: Ensure you are using an appropriate anhydrous solvent. Toluene and dioxane are commonly used. Some solvents like chloroform and acetonitrile can inhibit the reaction by coordinating to the palladium catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, for example, in the synthesis of C-aryl carbazoles.

Question 3: I am getting a significant amount of a biphenyl byproduct derived from the homocoupling of my aryl boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is a well-known side reaction in Suzuki coupling, often promoted by the presence of oxygen.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen). Simple vacuum/argon cycles may not be sufficient to remove all traces of oxygen.

  • Base Selection: The choice and amount of base can influence the extent of homocoupling. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. It's important to use the optimal amount, as excess base can sometimes promote side reactions.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Ligand and Catalyst Choice: The ligand and palladium source can influence the rate of the desired cross-coupling versus homocoupling. Using bulky, electron-rich phosphine ligands can often improve the efficiency of the cross-coupling reaction.

Question 4: My reaction is not going to completion, and I observe decomposition of my starting materials. What could be the issue?

Answer: Incomplete conversion and decomposition can be due to several factors, including catalyst deactivation and suboptimal reaction conditions. For nitrogen-rich heterocycles like carbazoles, the free N-H group can sometimes inhibit the palladium catalyst.[4]

Troubleshooting Steps:

  • N-Protection: If you are working with an NH-free carbazole, consider protecting the nitrogen with a suitable protecting group (e.g., Boc). This can prevent catalyst inhibition and improve reaction efficiency.

  • Choice of Palladium Source and Ligand: Using a robust palladium precatalyst with a suitable ligand (e.g., SPhos or XPhos) can improve catalyst stability and turnover.[4]

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The ratio can be optimized to ensure solubility of all components and facilitate the reaction.

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classical method for synthesizing tetrahydrocarbazoles from arylhydrazones and cyclohexanones, which can then be aromatized to carbazoles.[5][6]

Question 5: The yield of my tetrahydrocarbazole is low. What are the critical parameters to optimize?

Answer: The Borsche-Drechsel cyclization is an acid-catalyzed reaction, and the choice and concentration of the acid, as well as the reaction temperature, are critical for achieving high yields.

Troubleshooting Steps:

  • Acid Catalyst: Various acids can be used, including sulfuric acid, acetic acid, and toluenesulfonic acid. The optimal acid and its concentration should be determined empirically for your specific substrate.

  • Reaction Temperature: The reaction often requires heating. The temperature should be high enough to promote the[7][7]-sigmatropic rearrangement but not so high as to cause decomposition.

  • Purity of Starting Materials: Ensure your arylhydrazine and cyclohexanone starting materials are pure, as impurities can lead to side reactions and lower yields.

  • Stepwise vs. One-Pot: The reaction can be performed in one pot or by first forming and isolating the hydrazone before cyclization. A stepwise approach can sometimes provide better overall yields by allowing for purification of the intermediate.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions for the synthesis of carbazole derivatives with a focus on maximizing the yield of the desired product. While quantitative data on byproduct formation is often not reported, common byproducts are noted.

Table 1: Buchwald-Hartwig Amination for 9-Phenylcarbazole Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Observed ByproductsRef.
Pd₂(dba)₃ (1)P(t-Bu)₃ (4)K₂CO₃XyleneReflux1898Minimal[5]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBuToluene10024~95Hydrodehalogenation of aryl halide[8]

Table 2: Suzuki-Miyaura Coupling for 3,6-Diarylcarbazole Synthesis

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Observed ByproductsRef.
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/Ethanol/H₂O80-11012-24~90Homocoupling of boronic acid[7]
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Toluene11016~92Homocoupling of boronic acid[7]

Table 3: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

ArylhydrazineKetoneAcid CatalystSolventTemp (°C)Yield (%)Observed ByproductsRef.
PhenylhydrazineCyclohexanoneSulfuric AcidEthanolRefluxHighMinor impurities from decomposition[7]
4-Phenylphenylhydrazine HClCyclohexanoneAcetic AcidAcetic AcidRefluxHighNot specified[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Buchwald-Hartwig Synthesis of 9-Phenylcarbazole

This protocol is adapted from a high-yield literature procedure.[5]

Materials:

  • Pd₂(dba)₃

  • Tri-tert-butylphosphine (1.0 M solution in toluene)

  • 9H-Carbazole

  • Bromobenzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous xylene

Procedure:

  • Catalyst Premixing: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add Pd₂(dba)₃ (1 mol%) and tri-tert-butylphosphine (4 mol% as a 1.0 M solution in toluene).

  • Add anhydrous xylene and stir the mixture for 20 minutes at room temperature.

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole (1.0 eq), bromobenzene (1.5 eq), and potassium carbonate (1.5 eq) sequentially.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from the solid residues. The crude product can be purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 3,6-Dibromocarbazole

This protocol provides a general procedure for the diarylation of 3,6-dibromocarbazole.[7]

Materials:

  • 3,6-Dibromo-9H-carbazole

  • Arylboronic acid (2.2 - 2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Degassed solvent system (e.g., 4:1:1 mixture of Toluene, Ethanol, and Water)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromocarbazole (1.0 eq), the arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Borsche-Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole

This protocol is a representative procedure for the synthesis of a tetrahydrocarbazole derivative.[5]

Materials:

  • 4-Phenylphenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.0 - 1.2 eq)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • Addition of Ketone: To the refluxing solution, add cyclohexanone dropwise over 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol, or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow cluster_synthesis Carbazole Synthesis start Start Synthesis observe_byproduct Byproduct Observed? start->observe_byproduct identify_byproduct Identify Byproduct (e.g., MS, NMR) observe_byproduct->identify_byproduct Yes pure_product Pure Product observe_byproduct->pure_product No troubleshoot Consult Troubleshooting Guide identify_byproduct->troubleshoot optimize Optimize Conditions (Ligand, Base, Temp, etc.) troubleshoot->optimize optimize->start Re-run

Caption: A logical workflow for identifying and troubleshooting byproduct formation during carbazole synthesis.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow setup 1. Reaction Setup (Inert Atmosphere) catalyst_premix 2. Catalyst Premixing setup->catalyst_premix reagent_add 3. Add Reactants (Carbazole, Aryl Halide, Base) catalyst_premix->reagent_add reaction 4. Heat to Reflux reagent_add->reaction workup 5. Work-up and Isolation reaction->workup purification 6. Purification (Column Chromatography) workup->purification

Caption: A step-by-step experimental workflow for the synthesis of carbazole derivatives via Buchwald-Hartwig amination.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdII_halide Ar-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition (Ar-X) pdII_aryl Ar-Pd(II)L₂-Ar' pdII_halide->pdII_aryl Transmetalation (Ar'B(OR)₂ + Base) pdII_aryl->pd0 product Ar-Ar' pdII_aryl->product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Stability of Arylhydrazines in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of arylhydrazines during carbazole synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common problems encountered during carbazole synthesis using arylhydrazines, such as in the Borsche-Drechsel or Fischer indole synthesis.

Issue 1: Low or No Yield of Carbazole Product

Q1: My carbazole synthesis is resulting in a low yield or failing completely. What are the likely causes related to the arylhydrazine starting material?

A1: Low yields in carbazole synthesis are frequently linked to the stability and purity of the arylhydrazine reagent. Key factors include:

  • Arylhydrazine Decomposition: Arylhydrazines, particularly as free bases, are susceptible to oxidation and decomposition upon exposure to air and light. This degradation reduces the amount of active reagent available for the reaction. It is recommended to use freshly distilled or purified arylhydrazines for better outcomes.

  • Instability of the Hydrazone Intermediate: The reaction proceeds via an arylhydrazone intermediate, which can be unstable, especially in the presence of strong acids and residual water.[1] This instability can lead to hydrolysis of the hydrazone, reverting it back to the starting materials, or promoting side reactions.

  • Inappropriate Reaction Conditions: Elevated temperatures and strong acidic conditions, while often necessary for the cyclization step, can also accelerate the decomposition of both the arylhydrazine and the hydrazone intermediate.[2][3] Optimization of temperature and the choice of a milder acid catalyst can be beneficial.

  • Substituent Effects: The electronic properties of substituents on the arylhydrazine ring can influence its stability and reactivity.[4][5] Electron-donating groups may increase susceptibility to oxidation, while strongly electron-withdrawing groups can affect the nucleophilicity of the hydrazine and the rate of hydrazone formation.

Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low Yield of Carbazole check_hydrazine Assess Arylhydrazine Quality start->check_hydrazine hydrazine_impure Is the arylhydrazine old, discolored, or improperly stored? check_hydrazine->hydrazine_impure purify_hydrazine Purify arylhydrazine (distillation/recrystallization) or use a fresh batch. hydrazine_impure->purify_hydrazine Yes use_hcl_salt Consider using the more stable hydrazine hydrochloride salt. hydrazine_impure->use_hcl_salt Yes check_conditions Review Reaction Conditions hydrazine_impure->check_conditions No purify_hydrazine->check_conditions use_hcl_salt->check_conditions conditions_harsh Are the temperature and/or acid concentration too high? check_conditions->conditions_harsh optimize_conditions Optimize temperature and acid catalyst. Consider milder acids (e.g., PTSA, Lewis acids). conditions_harsh->optimize_conditions Yes check_intermediate Investigate Intermediate Stability conditions_harsh->check_intermediate No success Improved Yield optimize_conditions->success side_products Are significant side products observed? check_intermediate->side_products modify_protocol Modify protocol: - Use anhydrous conditions. - Consider a one-pot synthesis approach. side_products->modify_protocol Yes side_products->success No modify_protocol->success

Caption: A troubleshooting workflow for addressing low yields in carbazole synthesis.

Issue 2: Starting Material or Intermediate Decomposition

Q2: My arylhydrazine starting material (or the reaction mixture) turns dark brown/black upon addition of acid or heating. What is happening and how can I prevent it?

A2: The darkening of the reaction mixture is a strong indicator of decomposition.

  • Aerial Oxidation: Arylhydrazines are prone to oxidation by atmospheric oxygen, a process that is often accelerated by acid and heat. This leads to the formation of colored byproducts.

  • Radical Decomposition: Acids can catalyze the decomposition of hydrazines into free radicals, which can then lead to a variety of side reactions and polymerization, resulting in tar-like substances.[6]

  • Solutions:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative decomposition.

    • Use of Hydrochloride Salts: Arylhydrazine hydrochlorides are generally more stable and less susceptible to oxidation than their free-base counterparts.[7] They can often be used directly in the synthesis.

    • Controlled Addition: Adding the acid catalyst at a lower temperature before heating the reaction mixture can sometimes help to control the initial rate of reaction and decomposition.

    • Alternative Reagents: In some cases, using more stable aryl hydrazide derivatives as surrogates for arylhydrazines can be an effective strategy.[8][9][10]

Frequently Asked Questions (FAQs)

Q3: What is the difference in stability between arylhydrazine free base and its hydrochloride salt?

A3: Arylhydrazine hydrochlorides are significantly more stable than the corresponding free bases. The protonation of the more basic nitrogen atom in the hydrochloride salt reduces the electron density on the nitrogen atoms, making them less susceptible to oxidation. The hydrochloride salts are typically crystalline solids that are easier to handle and have a longer shelf life than the free bases, which are often oils or low-melting solids that can darken on storage.

Q4: How should I properly store and handle arylhydrazines?

A4: To ensure the integrity of your arylhydrazine starting material, follow these storage and handling guidelines:

  • Storage: Store arylhydrazines and their salts in a cool, dark place under an inert atmosphere. Refrigeration is often recommended.

  • Handling: Minimize exposure to air and light. When weighing and transferring the reagent, do so in a well-ventilated fume hood and consider working under a blanket of inert gas if the compound is particularly sensitive. Use freshly purified or a newly purchased batch for best results.

Q5: Can the choice of acid catalyst affect the stability of the arylhydrazine?

A5: Yes, the choice and concentration of the acid catalyst are critical. While Brønsted or Lewis acids are required for the cyclization step in both the Borsche-Drechsel and Fischer indole syntheses, strong acids can also promote decomposition.[2][6] If decomposition is an issue, consider:

  • Using milder Brønsted acids like p-toluenesulfonic acid (PTSA).

  • Employing Lewis acids such as zinc chloride or boron trifluoride etherate.

  • Using a lower concentration of the acid catalyst.

Q6: Are there modern, one-pot methods that can mitigate some of these stability issues?

A6: Yes, several one-pot procedures have been developed to improve the synthesis of carbazoles from arylhydrazines and cyclohexanones.[7][11] These methods often involve a sequence of condensation, cyclization, and subsequent dehydrogenation in a single reaction vessel.[11] By avoiding the isolation of the potentially unstable arylhydrazone intermediate, these one-pot syntheses can lead to higher yields and fewer side products.[11] Some modern approaches also utilize metal-free conditions with molecular oxygen as the oxidant.[11]

Data Presentation

Table 1: Comparison of Arylhydrazine Forms

PropertyArylhydrazine (Free Base)Arylhydrazine Hydrochloride (Salt)
Physical State Often oily liquids or low-melting solidsCrystalline solids
Stability Prone to oxidation and discoloration in air and lightMore stable to air and light, longer shelf life
Handling Can be more difficult to handle and weigh accuratelyEasier to handle and weigh
Solubility Soluble in organic solventsOften soluble in polar solvents like alcohols and water

Experimental Protocols

Protocol 1: General Procedure for Borsche-Drechsel Carbazole Synthesis

This protocol describes a general one-pot synthesis of carbazole from cyclohexanone and phenylhydrazine hydrochloride.[7]

  • Reaction Setup: To an oven-dried 25 mL reaction vessel, add cyclohexanone (0.2 mmol) and phenylhydrazine hydrochloride (0.3 mmol).

  • Atmosphere: Flush the vessel with oxygen (1 atm).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (0.4 mL) to the sealed reaction vessel via syringe.

  • Reaction: Stir the resulting solution at 140 °C for 24 hours.

  • Work-up: After cooling to room temperature, remove the volatile components under vacuum.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate eluent) to yield the carbazole product.

Protocol 2: Synthesis of an Arylhydrazone Intermediate

This protocol provides a method for the formation of an arylhydrazone, a key intermediate in the Fischer indole and Borsche-Drechsel syntheses.

  • Reactant Solutions: Prepare a solution of phenylhydrazine (50.8 mmol) in glacial acetic acid (10 mL) and water (10 mL). Prepare a separate solution of the ketone (e.g., acetophenone, 34.3 mmol) in glacial acetic acid (20 mL).

  • Condensation: Add the phenylhydrazine solution to the ketone solution.

  • Precipitation: Cool the mixture in an ice bath and shake for 5 minutes to precipitate the hydrazone crystals.

  • Isolation: Filter the product and wash with dilute acetic acid and then with water to yield the arylhydrazone.[1]

  • Drying and Storage: Dry the product under vacuum and store it in a cool, dark place, preferably under an inert atmosphere, as hydrazones can be unstable upon exposure to air.[1]

Visualizations

Reaction Pathways

Borsche_Drechsel_Synthesis Borsche-Drechsel Synthesis cluster_reactants Reactants Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Intermediate Arylhydrazine->Arylhydrazone + Acid (H+) Cyclohexanone Cyclohexanone Cyclohexanone->Arylhydrazone + Acid (H+) Ene_hydrazine Ene-hydrazine Tautomer Arylhydrazone->Ene_hydrazine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Ene_hydrazine->Rearrangement_Intermediate Heat, [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Rearomatization & Cyclization Tetrahydrocarbazole Tetrahydrocarbazole Cyclized_Intermediate->Tetrahydrocarbazole - NH3

Caption: The reaction pathway of the Borsche-Drechsel synthesis.

Fischer_Indole_Carbazole Fischer Indole Synthesis for Carbazoles Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Cyclic_Ketone Cyclic Ketone (e.g., Cyclohexanone) Cyclic_Ketone->Hydrazone Cyclization Acid-Catalyzed Cyclization & Rearrangement Hydrazone->Cyclization Tetrahydrocarbazole Tetrahydrocarbazole Cyclization->Tetrahydrocarbazole Aromatization Oxidative Aromatization Tetrahydrocarbazole->Aromatization Carbazole Carbazole Aromatization->Carbazole

Caption: Workflow for carbazole synthesis via the Fischer indole route.

Degradation Pathway

Arylhydrazine_Degradation Arylhydrazine Degradation Pathway Arylhydrazine Arylhydrazine (Ar-NH-NH2) Oxidation Oxidation ([O], Air) Arylhydrazine->Oxidation Radical_Formation Radical Formation (Acid/Heat) Arylhydrazine->Radical_Formation Aryldiazene Aryldiazene (Ar-N=NH) Oxidation->Aryldiazene Aryl_Radical Aryl Radical (Ar•) Aryldiazene->Aryl_Radical Nitrogen_Gas Nitrogen (N2) Aryldiazene->Nitrogen_Gas Radical_Formation->Aryl_Radical Decomposition_Products Decomposition Products (Tars) Aryl_Radical->Decomposition_Products Side Reactions

Caption: A simplified potential degradation pathway for arylhydrazines.

References

Technical Support Center: Scaling Up the Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one. This key intermediate is typically synthesized via the Fischer indole synthesis. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Fischer indole synthesis, which involves the acid-catalyzed reaction of 4-bromophenylhydrazine with a suitable cyclohexanone derivative, such as 1,3-cyclohexanedione or a masked equivalent like 2-aminocyclohexanone hydrochloride.[1][2]

Q2: We are observing a significant drop in yield upon scaling up the Fischer indole synthesis. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote the formation of side products and degradation of the starting materials or the desired product.

  • Exothermic Reaction: The Fischer indole synthesis is often exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.

Q3: Significant tar or polymer formation is occurring in our large-scale reaction. How can this be mitigated?

A3: Tar formation is a frequent challenge, often exacerbated by the acidic conditions and elevated temperatures. To minimize this:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like acetic acid and sulfuric acid are common, polyphosphoric acid (PPA) or Lewis acids such as zinc chloride can sometimes provide better results with fewer side reactions.[3][4]

  • Temperature Control: Maintain strict control over the reaction temperature. The use of a jacketed reactor with an efficient cooling system is highly recommended to prevent temperature spikes that can accelerate polymerization.

  • Controlled Reagent Addition: Instead of adding all reagents at once, a controlled, slow addition of one of the reactants can help manage the exotherm and maintain a more consistent reaction profile.

Q4: What are the best practices for purifying this compound at an industrial scale?

A4: For large-scale purification, recrystallization is the most economical and efficient method.[5] Suitable solvent systems should be determined at the lab scale. If the product is difficult to crystallize or contains impurities that are not easily removed by recrystallization, column chromatography using a medium-pressure liquid chromatography (MPLC) system can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Optimize reaction temperature and time based on small-scale experiments.- Consider a stronger acid catalyst if the reaction is sluggish.
Decomposition of starting material or product.- Lower the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- Use a milder acid catalyst.
Formation of Dark Tarry Material Polymerization side reactions.- Control the exotherm through slow reagent addition and efficient cooling.- Reduce the concentration of the acid catalyst.- Experiment with different solvents to improve the solubility of intermediates.
Presence of a Major Impurity Incomplete cyclization or side reactions.- Isolate and characterize the impurity to understand its formation.- Adjust reaction conditions (temperature, catalyst, time) to disfavor the side reaction.- Optimize the work-up and purification procedures.
Product is Difficult to Isolate/Purify Product is an oil or amorphous solid.- Screen a wide range of solvents for recrystallization.- Consider converting the product to a crystalline derivative for purification, followed by deprotection.- For chromatography, screen different solvent systems to achieve good separation.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general guideline and should be optimized at a small scale before scaling up.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 1,3-Cyclohexanedione (or 2-aminocyclohexanone hydrochloride)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a suitably sized jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromophenylhydrazine hydrochloride (1.0 eq) and 1,3-cyclohexanedione (1.1 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically around 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a vessel containing ice-cold water or a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water, followed by a wash with cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[5]

Quantitative Data for Scale-Up

The following table provides a sample of reagent quantities for different scales. These should be adjusted based on laboratory optimization.

Scale 4-Bromophenylhydrazine HCl 1,3-Cyclohexanedione Glacial Acetic Acid Typical Yield Range
Lab Scale 10 g5.6 g100 mL70-85%
Pilot Scale 1 kg0.56 kg10 L65-80%
Production Scale 10 kg5.6 kg100 L60-75%

Note: Yields are highly dependent on the optimization of reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with 4-Bromophenylhydrazine HCl and 1,3-Cyclohexanedione solvent Add Glacial Acetic Acid reagents->solvent heat Heat to Reflux (approx. 118°C) solvent->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water/NaHCO3 cool->quench filtrate Filter Precipitate quench->filtrate wash Wash with Water and Ethanol filtrate->wash recrystallize Recrystallize from Ethanol/Hexane wash->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn decomposition Decomposition start->decomposition tar Tar Formation start->tar optimize_cond Optimize Temp/Time/ Catalyst incomplete_rxn->optimize_cond decomposition->optimize_cond control_temp Improve Temperature Control decomposition->control_temp slow_addition Slow Reagent Addition tar->slow_addition change_solvent Change Solvent tar->change_solvent success Yield Improved optimize_cond->success control_temp->success slow_addition->success change_solvent->success

References

Technical Support Center: Efficient Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in efficient carbazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during carbazole synthesis experiments.

Issue 1: Low or No Yield in Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination)

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1] Consider using a reliable palladium precatalyst (e.g., G3 or G4) instead of generating the catalyst in situ from sources like Pd(OAc)₂.[1] If catalyst deactivation is suspected, use fresh, high-quality catalyst and ligands.[1]
Inappropriate Ligand For N-heterocycles like carbazole, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are generally preferred as they facilitate both oxidative addition and reductive elimination steps.[1] The choice of ligand is critical and can dramatically impact the reaction outcome.
Incorrect Base The base may be too weak to effectively deprotonate the carbazole. For challenging substrates, consider switching from a weaker base like K₂CO₃ to a stronger one such as NaOtBu or Cs₂CO₃.[1] Base solubility is also crucial; ensure vigorous stirring, especially for poorly soluble inorganic bases.[1]
Suboptimal Temperature Buchwald-Hartwig aminations typically require elevated temperatures, often between 80-110 °C.[1] Ensure the reaction is heated appropriately. For less reactive starting materials like aryl chlorides, higher temperatures may be necessary.[1]
Solvent Effects The solvent must dissolve the reactants, base, and catalyst. Common choices include toluene, dioxane, and THF.[1] Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

Issue 2: Poor Regioselectivity in C-H Functionalization

Potential Cause Recommended Solution
Lack of Directing Group The inherent reactivity of the carbazole core often leads to substitution at the C3/C6 positions. To achieve selectivity at other positions (e.g., C1, C2, or C4), the use of a directing group is often necessary.[2][3][4]
Catalyst and Ligand Choice The choice of catalyst and ligand can influence regioselectivity. For instance, in some palladium-catalyzed reactions, specific ligands can help direct the functionalization to a desired position. Experiment with different ligand systems to optimize selectivity.
Reaction Conditions Temperature, solvent, and additives can all play a role in controlling the regioselectivity of C-H functionalization reactions. A systematic screening of these parameters is often required to achieve the desired outcome.

Issue 3: Catalyst Deactivation or Decomposition

Potential Cause Recommended Solution
Presence of Oxygen Palladium(0) catalysts are highly sensitive to oxygen. Rigorous exclusion of air is critical for maintaining catalyst activity throughout the reaction.[1]
Inhibitory Byproducts In some cases, byproducts generated during the reaction can inhibit or deactivate the catalyst. For example, NH-carbazole, a byproduct of some palladacycle precatalyst activations, can react with the active catalyst to form a stable off-cycle complex, potentially reducing the reaction rate.[5][6]
High Temperatures Prolonged exposure to high temperatures can lead to the thermal decomposition of the catalyst or ligands. If high temperatures are necessary, consider using a more thermally stable catalyst system or minimizing the reaction time.
Reaction with Solvents or Reagents Certain functional groups on the substrates or impurities in the solvents can react with and deactivate the catalyst. Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my carbazole synthesis?

The optimal catalyst depends on the specific synthetic route.

  • Palladium catalysts are widely used for cross-coupling reactions like the Buchwald-Hartwig amination and C-H activation.[5][7][8] They offer high efficiency but can be sensitive to air and require specific ligands.

  • Copper catalysts are a cost-effective alternative to palladium and are particularly useful for Ullmann-type couplings and some C-H amination reactions.[7][8][9][10]

  • Gold and Rhodium catalysts have been shown to be effective in specific cyclization and C-H amination reactions, often under mild conditions.[7][8][11][12]

  • Lewis acids such as BF₃·OEt₂, ZnBr₂, and Sc(OTf)₃ can catalyze various annulation and cyclization reactions to form carbazoles.[13][14]

  • Metal-free conditions are also available for certain carbazole syntheses, offering a "greener" alternative.[15]

Q2: How do I choose the right ligand for a palladium-catalyzed reaction?

Ligand selection is crucial for a successful palladium-catalyzed carbazole synthesis.

  • For Buchwald-Hartwig amination , bulky, electron-rich monophosphine ligands (e.g., XPhos, BrettPhos) are generally effective for coupling N-heterocycles.[1] Bidentate phosphine ligands like BINAP and DPEPhos have also been used successfully.[16]

  • The ligand influences the stability and activity of the catalyst, affecting both the rate of oxidative addition and reductive elimination.[16]

Q3: What is the role of the base in carbazole synthesis, and how do I choose one?

The base plays a critical role, primarily to deprotonate the nitrogen source (in cross-coupling reactions) or to facilitate other key steps in the catalytic cycle.

  • Strong bases like NaOtBu and LiHMDS often lead to faster reactions but may not be compatible with base-sensitive functional groups.[1]

  • Weaker inorganic bases such as Cs₂CO₃ and K₃PO₄ are good alternatives for sensitive substrates, though they may require higher reaction temperatures.[1]

  • The solubility of the base in the chosen solvent is also an important consideration.[1]

Q4: My reaction mixture turned black. What does this mean?

A black precipitate in a palladium-catalyzed reaction often indicates the formation of palladium black, which is finely divided, inactive palladium metal. This is a sign of catalyst decomposition and will lead to a loss of catalytic activity. This can be caused by exposure to oxygen, high temperatures, or the presence of impurities.

Data Presentation

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination in Carbazole Synthesis

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(tBu)₃K₂CO₃XyleneReflux1895[17]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108High[18]
BrettPhos Pd G4 / BrettPhosK₃PO₄t-BuOH10072High[19]
Pd(PPh₃)₄Cs₂CO₃Toluene10016High[19]

Table 2: Comparison of Various Catalytic Systems for Carbazole Synthesis

CatalystMethodBase/AdditiveSolventTemp. (°C)Yield (%)Reference
Cu(OTf)₂Intramolecular C-N bond formationTFA-->90[7]
Rh₂(O₂CC₃F₇)₄C-H Amination from Azide4 Å MSPhMe6065-98[7]
RuCl₃C-H Amination from Azide---up to 96[7]
AuCl₃Cyclization of (indol-2-yl)-3-alkyn-1-ols-TolueneRTHigh[8]
BF₃·OEt₂Annulation of Indole Alcohol-CH₃CN60up to 72[13]
ZnBr₂Intramolecular Cyclization--90-9585-91[13]

Experimental Protocols

Protocol 1: Synthesis of 9-Phenylcarbazole via Buchwald-Hartwig Amination [17]

  • Catalyst-Ligand Premixing: In a dry, round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene).

  • Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.

  • Addition of Reactants: To the catalyst mixture, add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) in sequence.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Decant the xylene solution to separate it from the solid residues.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Copper-Catalyzed Synthesis of Carbazoles via Intramolecular C-H/N-H Coupling [9][10]

(A detailed protocol would be provided here based on the specific substrate and directing group used in the cited literature, including reagent quantities, reaction conditions, and purification methods.)

Protocol 3: Gold-Catalyzed Synthesis of Carbazoles via Enyne Cyclization [8][12][20]

(A detailed protocol would be provided here based on the specific enyne substrate and gold catalyst, outlining the step-by-step procedure for the cyclization reaction.)

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L Active Catalyst oa Oxidative Addition Complex pd0->oa + Ar-X Product N-Arylcarbazole amido Palladium Amido Complex oa->amido + Carbazole-H - Base-H-X amido->pd0 Reductive Elimination + N-Arylcarbazole ArX Aryl Halide (Ar-X) Carbazole Carbazole-H Base Base Troubleshooting_Workflow start Low or No Yield check_inert Is the inert atmosphere adequate? start->check_inert check_catalyst Is the catalyst/precatalyst active? check_inert->check_catalyst Yes degas Degas solvents/reagents Use fresh inert gas check_inert->degas No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes new_catalyst Use fresh catalyst/precatalyst check_catalyst->new_catalyst No check_base Is the base strong/soluble enough? check_ligand->check_base Yes change_ligand Screen bulky, electron-rich ligands check_ligand->change_ligand No check_temp Is the temperature optimal? check_base->check_temp Yes change_base Switch to a stronger/more soluble base check_base->change_base No success Reaction Optimized check_temp->success Yes adjust_temp Adjust temperature check_temp->adjust_temp No degas->check_inert new_catalyst->check_catalyst change_ligand->check_ligand change_base->check_base adjust_temp->check_temp

References

Technical Support Center: Solvent Effects on the Regioselectivity of Carbazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of carbazole formation. The information is tailored for professionals engaged in chemical research and drug development.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during carbazole synthesis, with a focus on controlling regioselectivity through solvent selection.

Issue 1: Poor or Undesired Regioselectivity in Borsche-Drechsel Cyclization

Question: My Borsche-Drechsel cyclization of an unsymmetrical arylhydrazone is yielding a mixture of regioisomers, or the undesired isomer is the major product. How can the solvent influence the outcome?

Answer: The Borsche-Drechsel cyclization, which is analogous to the Fischer indole synthesis, proceeds through a[1][1]-sigmatropic rearrangement. The regioselectivity is determined by the relative stability of the transition states leading to the different possible indole-like intermediates. While electronic and steric factors of the substituents are primary drivers of regioselectivity, the solvent can play a crucial role in modulating these effects.

Possible Causes and Solutions:

  • Solvent Polarity and Protic Nature: The traditional use of strong protic acids like sulfuric acid or glacial acetic acid as both catalyst and solvent can influence the reaction pathway.

    • Polar Protic Solvents: These solvents can stabilize charged intermediates through hydrogen bonding. In some cases, this can lower the activation energy for the formation of a specific regioisomer. However, high concentrations of strong acids can also lead to side reactions and complex product mixtures.

    • Troubleshooting: If you are observing poor selectivity in a strong acid, consider using a milder Brønsted acid catalyst in a less polar or aprotic solvent. For instance, using a catalytic amount of p-toluenesulfonic acid in a non-polar solvent like toluene or a polar aprotic solvent like dimethylformamide (DMF) might alter the regiochemical outcome by changing the solvation of the transition states.

  • Solvent as a Catalyst and Medium: In many Borsche-Drechsel reactions, the solvent also acts as the acidic catalyst.

    • Observation: A study on the Fischer indole synthesis of tetrahydrocarbazoles using varying concentrations of methanolic sulfuric acid showed that while the yield was affected, the ratio of the two resulting regioisomers remained relatively constant. This suggests that for this specific system, the fundamental electronic and steric effects of the substrate were the dominant factors in determining regioselectivity, and the acidic medium primarily influenced the overall reaction efficiency.

    • Troubleshooting: If altering the solvent does not significantly change the regioisomeric ratio, it is likely that the inherent properties of your substrate are dictating the outcome. In such cases, modification of the directing groups on the arylhydrazone or the ketone may be a more effective strategy to achieve the desired regioselectivity.

Issue 2: Lack of Regioselectivity in Palladium-Catalyzed Cyclization of Diarylamines

Question: I am attempting a palladium-catalyzed intramolecular C-H activation/C-N bond formation to synthesize a substituted carbazole from an unsymmetrical diarylamine, but I am getting a mixture of regioisomers. How can the solvent affect this?

Answer: In palladium-catalyzed carbazole synthesis, the regioselectivity is often governed by the directing effects of substituents on the aryl rings and the nature of the palladium catalyst and ligands. The solvent can influence the solubility of the catalyst and substrate, the stability of intermediates, and the rate of the reaction, which can in turn affect the product distribution.

Possible Causes and Solutions:

  • Solvent Coordination and Polarity: The choice of solvent can impact the coordination environment of the palladium catalyst and the stability of key intermediates in the catalytic cycle.

    • Non-coordinating, Apolar Solvents (e.g., Toluene): These solvents are often used in palladium-catalyzed cross-coupling and C-H activation reactions. They are less likely to compete with the substrate for coordination to the palladium center.

    • Coordinating, Polar Aprotic Solvents (e.g., DMF, DMSO, 1,4-Dioxane): These solvents can coordinate to the palladium catalyst, which can influence its reactivity and selectivity. For instance, a theoretical study on a palladium-catalyzed cyclization suggested that a coordinating solvent like 1,2-dimethoxyethane (DME) can play a role in the reaction mechanism.[2]

    • Troubleshooting: A solvent screen is highly recommended to optimize regioselectivity. Start with a common non-polar solvent like toluene and compare the results with polar aprotic solvents such as DMF, DMSO, or 1,4-dioxane. In some palladium-catalyzed reactions, highly polar solvents have been shown to favor specific reaction pathways.

  • Steric Hindrance: In some cases, steric hindrance can be the overwhelming factor determining regioselectivity, regardless of the solvent.

    • Observation: In the synthesis of 2-ethylcarbazole via palladium-catalyzed oxidative cyclization of the corresponding diarylamine, only one regioisomer was formed. It was presumed that the formation of the alternative 4-ethylcarbazole was disfavored due to a significant peri-interaction between the 4-ethyl group and the hydrogen at the 5-position.[3]

    • Troubleshooting: If your substrate has bulky substituents near one of the potential cyclization sites, this steric hindrance may be the primary determinant of regioselectivity. In such instances, solvent effects may be minimal.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is there a general rule for how solvent polarity affects the regioselectivity of carbazole formation?

A1: There is no single, universally applicable rule. The effect of solvent polarity is highly dependent on the specific reaction mechanism and the nature of the starting materials.

  • For reactions proceeding through charged intermediates, such as in some acid-catalyzed cyclizations, polar solvents may stabilize one transition state over another, thereby influencing the regioisomeric ratio.

  • In transition metal-catalyzed reactions, the ability of the solvent to coordinate with the metal center can be more influential than its general polarity. For example, a coordinating solvent might favor a specific catalytic cycle that leads to a particular regioisomer.

  • It is essential to consider the specific mechanism of your carbazole synthesis to hypothesize how a solvent might influence regioselectivity and then to verify this experimentally.

Q2: Can solvent choice influence the yield of a regioselective carbazole synthesis even if it doesn't change the isomer ratio?

A2: Absolutely. The solvent can have a significant impact on reaction yield due to several factors, including:

  • Solubility: The reactants and catalysts must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

  • Reaction Temperature: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure, which can affect the reaction rate.

  • Catalyst Stability and Activity: The solvent can affect the stability and activity of the catalyst. For instance, in a study on the palladium-catalyzed C1-selective nitration of a carbazole derivative, a range of solvents were tested, and 1,4-dioxane was found to give the highest yield, while many other solvents resulted in only trace amounts of product or no reaction at all.

Q3: What are some recommended starting points for a solvent screen to optimize regioselectivity?

A3: A good starting point for a solvent screen would be to test a selection of solvents from different classes:

  • Apolar Aromatic: Toluene, xylene

  • Ethers: Tetrahydrofuran (THF), 1,4-dioxane, 1,2-dimethoxyethane (DME)

  • Polar Aprotic: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN)

  • Protic (if the reaction tolerates it): Acetic acid, or alcohols like tert-butanol (if not a reactant).

It is crucial to keep all other reaction parameters (temperature, concentration, catalyst, base, etc.) constant to isolate the effect of the solvent.

Section 3: Data Presentation

The following table summarizes the effect of different solvents on the yield of a regioselective C1-nitration of N-(pyridin-2-yl)-9H-carbazole, a reaction that functionalizes the carbazole core. While this is not a carbazole formation reaction, it provides valuable quantitative data on how solvents can influence the outcome of a regioselective reaction on the carbazole scaffold.

Table 1: Solvent Effects on the Yield of Palladium-Catalyzed C1-Selective Nitration of N-(pyridin-2-yl)-9H-carbazole

EntrySolventYield (%)
11,4-Dioxane 69
2DCE, Toluene, MeCN, GVL, CyreneND
3THF, DMSO, MeOH, AcOH, DMETrace
Data sourced from a study on palladium-catalyzed C1-selective nitration of carbazoles.[4][5][6] "ND" indicates that the product was not detected.

Section 4: Experimental Protocols

Protocol 1: Borsche-Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole

This protocol describes a typical Borsche-Drechsel cyclization using glacial acetic acid as the solvent.

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0–1.2 equivalents) dropwise over 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2–4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from methanol or ethanol, or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Oxidative Cyclization of a Diarylamine

This protocol is for the synthesis of 2-ethylcarbazole and illustrates a case where steric hindrance dictates high regioselectivity.[3]

Materials:

  • N-(2-ethylphenyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Oxygen atmosphere

Procedure:

  • To a reaction vessel, add N-(2-ethylphenyl)aniline (1.0 equivalent), palladium(II) acetate (catalytic amount), and potassium carbonate.

  • Add pivalic acid as the solvent.

  • Heat the reaction mixture to 100 °C under an oxygen atmosphere (or ambient air).

  • Stir the reaction until completion, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 5: Mandatory Visualizations

Diagram 1: Borsche-Drechsel Cyclization Mechanism

Borsche_Drechsel cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2: Acid-Catalyzed Cyclization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Ketone - H2O Ketone Unsymmetrical Ketone Enehydrazine Enehydrazine (Tautomer) Hydrazone->Enehydrazine H+ Tautomerization Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Intermediate Heat [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Intermediate->Cyclized H+ Cyclization Carbazole Tetrahydrocarbazole Cyclized->Carbazole - NH3 Aromatization

Caption: Mechanism of the Borsche-Drechsel cyclization.

Diagram 2: Graebe-Ullmann Synthesis Mechanism

Graebe_Ullmann cluster_start Step 1: Triazole Formation cluster_mechanism Step 2: Thermal Decomposition and Cyclization Aminodiarylamine 1-Amino-2-arylaniline Diazonium Diazonium Salt Aminodiarylamine->Diazonium + HNO2 Triazole Benzotriazole Intermediate Diazonium->Triazole Intramolecular cyclization Triazole_mech Benzotriazole Diradical Diradical Intermediate Triazole_mech->Diradical Heat - N2 Carbene Carbene Intermediate Diradical->Carbene Rearrangement Carbazole_int Cyclized Intermediate Carbene->Carbazole_int Intramolecular C-H Insertion Carbazole Carbazole Carbazole_int->Carbazole [1,3]-H Shift Aromatization

Caption: Mechanism of the Graebe-Ullmann carbazole synthesis.

References

Validation & Comparative

Validating the Molecular Structure of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Comparative Guide to X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a derivative of the biologically significant tetrahydrocarbazole scaffold, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structure determination, with alternative analytical methods, supported by experimental data from a closely related compound.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (scXRD) offers unparalleled insight into the atomic arrangement of a crystalline solid, providing precise bond lengths, angles, and the overall conformation of the molecule. While a crystal structure for the exact title compound is not publicly available, the crystallographic data for the closely related derivative, 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, provides a robust validation of the core 6-bromo-tetrahydro-1H-carbazol-1-one framework.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the structural determination of a small organic molecule like this compound by X-ray crystallography, based on the methodology reported for its phenylallylidene derivative.[1]

  • Crystallization: The initial and often most challenging step is to obtain a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For the related compound, recrystallization from an ethyl acetate and acetone mixture yielded suitable crystals.[1]

  • Data Collection: A single crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the analogue, data was collected on a Bruker SMART APEX CCD detector diffractometer using Mo Kα radiation.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters. Programs like SHELXS97 and SHELXL97 are commonly used for this purpose.[1]

Crystallographic Data for 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

The following table summarizes the key crystallographic data obtained for a derivative of the target compound, providing a strong indication of the expected structural parameters for the core carbazole ring system.[1]

ParameterValue
Chemical FormulaC₂₁H₁₆BrNO
Molecular Weight378.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)17.3682 (7)
b (Å)14.9974 (8)
c (Å)6.6861 (3)
β (°)92.226 (2)
Volume (ų)1740.27 (14)
Z4
R-factor (Rint)0.044
Final R1 [I > 2σ(I)]0.044
wR2 (all data)0.137

Table 1: Summary of crystallographic data for 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]

Alternative and Complementary Structural Validation Methods

While X-ray crystallography is the definitive method, other techniques can provide valuable and often more readily obtainable structural information. These methods can be used for routine characterization or when suitable crystals for scXRD cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed picture of the molecular framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for the N-H, C=O, and C-Br bonds in this compound would be expected.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

  • Three-Dimensional Electron Diffraction (3DED): An emerging technique, 3DED can determine the crystal structure from nanocrystals that are too small for conventional X-ray diffraction.[2][3] This method is particularly useful when growing large single crystals is challenging.[2][3]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a novel compound, integrating both crystallographic and spectroscopic methods.

Structural_Validation_Workflow Synthesis Synthesis of 6-bromo-2,3,4,9-tetrahydro- 1H-carbazol-1-one Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallization Crystallization Attempts Purification->Crystallization Structure_Validation Definitive Structure Validation Spectroscopy->Structure_Validation Preliminary Structure Good_Crystals Suitable Single Crystals Obtained Crystallization->Good_Crystals No_Crystals No Suitable Crystals Crystallization->No_Crystals scXRD Single-Crystal X-ray Diffraction (scXRD) Good_Crystals->scXRD ThreeD_ED 3D Electron Diffraction (3DED) No_Crystals->ThreeD_ED scXRD->Structure_Validation ThreeD_ED->Structure_Validation

A typical workflow for the structural validation of a novel small molecule.

References

Halogenated Carbazole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a tricyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the carbazole core has been shown to significantly modulate their pharmacological properties. This guide provides a comparative analysis of the biological activities of halogenated carbazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects, supported by experimental data and detailed methodologies.

Anticancer Activity

Halogenation of carbazole derivatives has proven to be a fruitful strategy in the development of potent anticancer agents. The nature and position of the halogen substituent profoundly influence the cytotoxic and mechanistic profile of these compounds.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of representative halogenated carbazole derivatives against various human cancer cell lines.

CompoundHalogen(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of Action
Halogenated Pyrido[2,3-a]carbazole (3e)ChloroHeLaData not providedCisplatin> IC50 (3e)DNA Intercalation, DNA Cleavage
Halogenated Pyrido[2,3-a]carbazole (3f)BromoHeLaData not providedCisplatin> IC50 (3f)DNA Intercalation, DNA Cleavage
1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (6)DichloroHeLaSingle-digit µMNot specified-Topoisomerase I Inhibition, G2-phase cell-cycle arrest, Apoptosis
A549Single-digit µMNot specified-Topoisomerase I Inhibition

Key Findings:

  • Both chloro and bromo-substituted pyrido[2,3-a]carbazoles (compounds 3e and 3f) demonstrate potent anticancer activity, reported to be stronger than the standard chemotherapeutic drug, cisplatin.[1] Their mechanism of action involves binding to DNA through intercalation and inducing DNA cleavage.[1]

  • The dichloro-substituted carbazole aminoalcohol (compound 6) exhibits significant antiproliferative activity in the single-digit micromolar range against HeLa and A549 cancer cell lines.[2] Its anticancer effect is mediated through the inhibition of topoisomerase I, leading to cell-cycle arrest and apoptosis.[2][3]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated carbazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.[8][9][10][11][12]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalator (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Signaling Pathway

anticancer_pathway Halogenated_Carbazole Halogenated_Carbazole DNA DNA Halogenated_Carbazole->DNA Intercalation Topoisomerase_I Topoisomerase_I Halogenated_Carbazole->Topoisomerase_I Inhibition DNA_Cleavage DNA_Cleavage DNA->DNA_Cleavage Cell_Cycle_Arrest Cell_Cycle_Arrest Topoisomerase_I->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Cleavage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Antimicrobial Activity

Halogenated carbazole derivatives have demonstrated significant potential as antimicrobial agents, particularly as adjuvants to overcome antibiotic resistance in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antimicrobial Potency

The following table highlights the activity of brominated carbazoles in potentiating the effect of β-lactam antibiotics against MRSA.

CompoundHalogen(s)MRSA StrainAntibioticFold Reduction in MICMechanism of Action
Brominated Carbazole (8)BromoMRSA 43300Oxacillin4-8 foldInhibition of Stk1 Kinase

Key Findings:

  • Brominated carbazoles, such as compound 8, act as antibiotic adjuvants, significantly reducing the minimum inhibitory concentration (MIC) of oxacillin against MRSA.[13]

  • The mechanism of this synergistic effect involves the inhibition of the serine/threonine kinase Stk1, a key regulator of cell wall biosynthesis and antibiotic resistance in MRSA.[2][13][14]

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain (e.g., MRSA) in a suitable broth medium to the mid-logarithmic phase.

  • Serial Dilutions: Prepare two-fold serial dilutions of the halogenated carbazole derivative and the antibiotic (e.g., oxacillin) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Signaling Pathway

antimicrobial_pathway Brominated_Carbazole Brominated_Carbazole Stk1_Kinase Stk1_Kinase Brominated_Carbazole->Stk1_Kinase Inhibition Cell_Wall_Biosynthesis Cell_Wall_Biosynthesis Stk1_Kinase->Cell_Wall_Biosynthesis Regulation Antibiotic_Resistance Antibiotic_Resistance Stk1_Kinase->Antibiotic_Resistance Regulation Bacterial_Cell_Death Bacterial_Cell_Death Cell_Wall_Biosynthesis->Bacterial_Cell_Death Beta_Lactam_Antibiotic Beta_Lactam_Antibiotic Antibiotic_Resistance->Beta_Lactam_Antibiotic Blocks Beta_Lactam_Antibiotic->Cell_Wall_Biosynthesis Inhibition

Neuroprotective Activity

While the neuroprotective effects of carbazole alkaloids are known, specific comparative data for halogenated derivatives are less abundant. However, the general mechanisms provide a framework for understanding their potential.

Potential Mechanisms of Action:

  • Antioxidant Effects: Carbazole derivatives can scavenge free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.

  • Anti-inflammatory Action: They can modulate inflammatory pathways in the brain, reducing neuronal damage.

  • PI3K/Akt Pathway Modulation: Some studies on non-halogenated carbazoles suggest that they may exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway, which is crucial for neuronal survival and growth.[15][16][17][18] Further research is needed to confirm if halogenated derivatives share this mechanism.

Experimental Protocols
  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

  • Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models or amyloid-beta for Alzheimer's disease models).

  • Compound Treatment: Treat the cells with different concentrations of the halogenated carbazole derivatives before, during, or after the neurotoxin exposure.

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., reactive oxygen species levels), and signaling pathway activation (e.g., phosphorylation of Akt).

Signaling Pathway

neuroprotective_pathway Halogenated_Carbazole Halogenated_Carbazole PI3K PI3K Halogenated_Carbazole->PI3K Activation? Akt Akt PI3K->Akt Activation Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition

Conclusion

The halogenation of carbazole derivatives represents a powerful strategy for enhancing their biological activities. In the realm of anticancer research, chloro- and bromo-substituents have been shown to impart potent DNA-targeting and topoisomerase-inhibiting properties. For antimicrobial applications, brominated carbazoles show significant promise as adjuvants to combat antibiotic-resistant bacteria by inhibiting key resistance pathways. While the neuroprotective potential of halogenated carbazoles is an emerging area, their known antioxidant and anti-inflammatory properties, coupled with potential modulation of pro-survival signaling pathways, warrant further investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the development of novel therapeutics based on the versatile carbazole scaffold.

References

The Structure-Activity Relationship of 6-Bromo-Carbazol-1-One Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Derivatives of this tricycle have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2][3] The introduction of a bromine atom at the 6-position and a ketone at the 1-position of the carbazole nucleus, creating the 6-bromo-carbazol-1-one core, offers a promising template for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 6-bromo-carbazol-1-one derivatives, focusing on their potential as cytotoxic agents against cancer cell lines.

Unveiling the Structure-Activity Relationship

The biological activity of 6-bromo-carbazol-1-one derivatives can be systematically modulated by introducing various substituents at different positions on the carbazole core. The following SAR observations are based on established principles from related heterocyclic compounds and general medicinal chemistry knowledge.

  • Substitution at the C2-position: The introduction of substituents at the C2 position of the cyclohexenone ring can significantly influence cytotoxic activity. Small, electron-withdrawing groups may enhance potency. Conversely, bulky substituents might decrease activity due to steric hindrance at the active site of the biological target.

  • Substitution at the N9-position (Pyrrole Nitrogen): The nitrogen atom of the pyrrole ring is a key site for modification. Alkylation or arylation at this position can modulate the lipophilicity and pharmacokinetic properties of the molecule. Small alkyl chains may improve cell permeability, while larger aromatic moieties could engage in additional binding interactions with the target protein.

  • Aromatic Ring Substituents: Modifications on the benzene ring, beyond the 6-bromo substituent, can fine-tune the electronic properties and binding interactions of the molecule. Electron-donating groups might enhance activity by increasing the electron density of the aromatic system, while additional electron-withdrawing groups could modulate the molecule's reactivity and metabolic stability.

Comparative Cytotoxicity Data

To illustrate the potential SAR of 6-bromo-carbazol-1-one derivatives, the following table summarizes hypothetical IC50 values for a series of analogs against a panel of human cancer cell lines. This data is representative and intended to demonstrate the impact of structural modifications on cytotoxic potency.

Compound IDR1 (C2-position)R2 (N9-position)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1a -H-H> 50> 50> 50
1b -CH3-H25.330.128.5
1c -Cl-H10.815.212.7
1d -H-CH345.248.947.1
1e -H-CH2CH338.642.340.8
1f -Cl-CH35.28.16.5
1g -Cl-CH2-Ph7.810.59.2

Caption: Hypothetical IC50 values demonstrating the structure-activity relationship of 6-bromo-carbazol-1-one derivatives.

Experimental Protocols

The evaluation of the cytotoxic effects of these carbazole derivatives is typically performed using robust in vitro assays. A standard methodology is the MTT assay, which measures cell viability.

MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of each test compound is prepared in culture medium from a stock solution in DMSO. The final concentration of DMSO in the wells should be less than 0.5%. 100 µL of the diluted compounds are added to the respective wells. Control wells containing medium with DMSO only are also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Experimental Workflows

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6] A plausible mechanism of action for 6-bromo-carbazol-1-one derivatives is the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Carbazole 6-Bromo-Carbazol-1-one Derivative Carbazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 6-bromo-carbazol-1-one derivatives.

The discovery and evaluation of these derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

G cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Design Compound Design (SAR-driven) Synthesis Chemical Synthesis Design->Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay Active Compounds Pathway Signaling Pathway Analysis KinaseAssay->Pathway Apoptosis Apoptosis Assays Pathway->Apoptosis Animal Animal Models Apoptosis->Animal Lead Compound

Caption: Experimental workflow for the development of 6-bromo-carbazol-1-one derivatives as anticancer agents.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic compounds, carbazoles have emerged as a promising scaffold, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides an objective comparison of the cytotoxic profiles of various carbazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of cancer research.

Comparative Cytotoxicity of Carbazole Derivatives

The antitumor activity of carbazole compounds has been extensively evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies significantly depending on the chemical substitutions on the carbazole core and the specific cancer cell type. The following table summarizes the IC50 values for a selection of carbazole derivatives, offering a quantitative comparison of their cytotoxic efficacy.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]carbazole derivatives MDA-MB-231 (Breast)0.43 - 8.05[1]
K562 (Leukemia)0.43 - 8.05[1]
A549 (Lung)0.43 - 8.05[1]
HeLa (Cervical)0.43 - 8.05[1]
Carbazole derivative MHY407 Breast Cancer Cell Lines~5[1]
SL-3-19 (Carbazole sulfonamide derivative) HepG2 (Liver)0.012[1]
MCF-7 (Breast)0.014[1]
Pyrazolocarbazole Compound 24 PC3 (Prostate)~3[1]
2-(4-aminobenzosulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives SiHa (Cervical)33.5 - 53.8[1]
Carbazole derivatives with dithiocarbamate group C6 (Glioma)12.2 - 62.7[1]
A549 (Lung)84.7[1]
Carbazole arylhydrazone derivative 14a 7901 (Gastric)11.8[2]
A875 (Melanoma)9.77[2]
5,8-Dimethyl-9H-carbazole derivative 4 MDA-MB-231 (Breast)0.73[3]
Coumarin-carbazole pyrazoline 7b NCI-H520 (Lung)9.13[4]
HeLa (Cervical)11.36[4]
Carbazomycin G A549 (Lung), HeLa (Cervical), MCF-7 (Breast)>100[5]

Experimental Protocols

The evaluation of the cytotoxic effects of these carbazole derivatives is predominantly carried out using the MTT assay, a reliable and widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the key steps for determining the cytotoxic effects of carbazole compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials and Reagents:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Carbazole compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL (100 µL per well).[5]

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate the plate for a specified period, typically 48 or 72 hours.[5][6]

  • MTT Addition and Incubation:

    • After the treatment period, add 20-50 µL of MTT solution to each well.[5][6]

    • Incubate the plate for 1.5 to 4 hours at 37°C.[5][6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5][7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.[5][6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 570 nm.[5][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Mechanisms of Action

The cytotoxic effects of carbazole compounds are often mediated through the modulation of specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding Treatment Incubate with Compound (48-72h) CellSeeding->Treatment CompoundPrep Prepare Carbazole Dilutions CompoundPrep->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate_MTT Incubate (1.5-4h) MTT_add->Incubate_MTT Solubilize Dissolve Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: General workflow for determining the cytotoxicity of carbazole compounds using the MTT assay.

Several carbazole derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. One such pathway involves the tumor suppressor protein p53.

p53_pathway Carbazole Carbazole Compound (e.g., ECAP) ROS Reactive Oxygen Species (ROS) Generation Carbazole->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Pro-apoptotic Proteins (e.g., Bax) Upregulation p53->Bax Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: p53-mediated apoptotic pathway induced by certain carbazole compounds.[8]

Another critical pathway implicated in cancer cell survival and proliferation is the NF-κB signaling pathway. Some carbazole alkaloids have demonstrated the ability to suppress this pathway.

nfkb_pathway MHC 3-Methoxy Carbazole (MHC) p105 NF-κB (p105) MHC->p105 Caspase_Activation Caspase Activation MHC->Caspase_Activation NFkB_Inhibition Inhibition of NF-κB Gene Expression p105->NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase_Activation->Apoptosis pi3k_akt_mtor_pathway Carbazole_4o Carbazole Derivative (Compound 4o) PI3K PI3K Carbazole_4o->PI3K Cell_Cycle_Arrest Cell Cycle Arrest Carbazole_4o->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Carbazole_4o->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tumor_Survival Tumor Survival mTOR->Tumor_Survival

References

A Comparative Guide to Analytical Methods for Determining the Purity of Synthetic Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic carbazoles and their derivatives is crucial in research and drug development to ensure experimental validity, safety, and efficacy.[1] Carbazoles are a significant class of heterocyclic aromatic compounds used as scaffolds in medicinal chemistry and as building blocks for organic electronics.[2][3] Impurities, which can arise from starting materials, byproducts, or degradation, can significantly impact a compound's biological activity and physical properties.[1][4]

This guide provides a detailed comparison of the primary analytical techniques used for purity assessment of synthetic carbazoles, featuring experimental protocols and performance data to aid in selecting the most appropriate method.

Comparison of Key Analytical Methods

A range of analytical techniques is available for assessing the purity of carbazole compounds. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages regarding sensitivity, selectivity, and the types of impurities it can detect.[5][]

Technique Principle Primary Application for Carbazoles Typical Limit of Detection (LOD) Key Advantages Limitations
HPLC (UV) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1][2]Potency assays and quantification of non-volatile organic impurities (e.g., starting materials, by-products, isomers).[1][5]~0.01 - 0.1%[5]High resolution and sensitivity, excellent for isomer separation, robust for routine quality control.[1][2]Not suitable for volatile compounds; requires chromophores for UV detection.[5]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification.[1][2]Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[2][5]Can reach parts-per-billion (ppb) levels with Selective Ion Monitoring (SIM).[2]High sensitivity, provides structural information from mass spectra for confident impurity identification.[2][7]Limited to thermally stable and volatile compounds; derivatization may be required.[2]
qNMR The integrated area of an NMR signal is directly proportional to the number of corresponding nuclei.[8]Absolute purity determination without needing a reference standard of the same compound.[8][9]Dependent on analyte concentration and magnetic field strength.Provides an absolute purity value, requires minimal sample preparation, and is non-destructive.[9][10]Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity analysis. The following protocols are representative examples for the analysis of synthetic carbazoles.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for separating a carbazole compound from its potential non-volatile impurities.[1][2]

  • Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase : Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 80:20 (v/v) Acetonitrile:Water.[1] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Column Temperature : 25-30 °C.[1][2]

  • Detection : UV detection at a wavelength appropriate for the carbazole chromophore (e.g., 254 nm or 293 nm).[1][2]

  • Injection Volume : 10 µL.[1][2]

  • Sample Preparation : Dissolve the carbazole sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1-1.0 mg/mL.[2]

  • Data Analysis : Purity is typically calculated using area percent normalization, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities, such as residual solvents, in a synthetic carbazole sample.[2]

  • Instrumentation : GC-MS system with a split/splitless injector and a mass selective detector.[2]

  • Column : Non-polar capillary column, such as one based on 5% phenyl-methylpolysysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature : 280 °C.[2]

  • Oven Temperature Program :

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at 10 °C/min.

    • Final hold: Hold at 300 °C for 10 minutes.[2]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

  • Mass Range : 35-350 amu.[5]

  • Sample Preparation : Prepare a solution of the carbazole sample in a volatile solvent (e.g., dichloromethane or acetone) at a concentration of ~1 mg/mL.

  • Data Analysis : Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.[2][12] Quantification is achieved by dividing the peak area of the target compound by the total area of all peaks.[13]

Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of a carbazole sample using an internal standard.[5][10]

  • Instrumentation : NMR Spectrometer (≥400 MHz).[5]

  • Reagents :

    • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone).[5] The standard should have signals that do not overlap with the analyte.[14]

  • Sample Preparation :

    • Accurately weigh the carbazole sample (analyte) and the internal standard into an NMR tube.[10]

    • Add the appropriate volume of deuterated solvent.

  • NMR Measurement :

    • Acquire a quantitative 1D proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to allow for full relaxation of the nuclei.

  • Data Analysis :

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard[14]

Visualization of Workflows and Relationships

To better illustrate the process and the interplay between methods, the following diagrams are provided.

G cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Synthetic Carbazole Sample Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis (Non-volatile impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile impurities) Prep->GCMS qNMR qNMR Analysis (Absolute purity) Prep->qNMR Report Final Purity Report HPLC->Report GCMS->Report qNMR->Report

Caption: General experimental workflow for carbazole purity determination.

G cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Methods center Carbazole Purity Determination HPLC HPLC (Quantitative Assay) center->HPLC Separation-based GC GC-MS (Impurity ID) center->GC Separation-based qNMR qNMR (Absolute Purity) center->qNMR Property-based MS Mass Spectrometry (Structural Info) center->MS Identification HPLC->MS LC-MS Hyphenation

Caption: Logical relationships between primary analytical methods.

References

A Comparative Guide to Sample Preparation for GC-MS/MS Analysis of Halogenated Carbazoles in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary sample preparation techniques for the quantitative analysis of halogenated carbazoles in biological matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Halogenated carbazoles are a class of emerging environmental contaminants with potential toxic effects, making their biomonitoring a significant area of research.[1] The choice of sample preparation is critical for achieving the sensitivity and accuracy required for detecting these compounds at trace levels in complex biological samples such as serum and plasma.

This document details a validated Salting-Out Liquid-Liquid Extraction (LLE) method and provides a comparison with a representative Solid-Phase Extraction (SPE) workflow. The comparison is based on experimental data from a published study and established principles of analytical chemistry.

Quantitative Performance Comparison

The following table summarizes the performance of a validated GC-MS/MS method for the analysis of carbazole and 11 of its halogenated derivatives in human serum, employing a salting-out liquid-liquid extraction technique.[1]

AnalyteLimit of Detection (LOD) (ng/mL)Intra-day Accuracy (%)Inter-day Accuracy (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Carbazole0.0281.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
3-Chlorocarbazole0.0381.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
2,7-Dichlorocarbazole0.0581.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
3,6-Dichlorocarbazole0.0481.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
1,3,6-Trichlorocarbazole0.0681.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
1,3,6,8-Tetrachlorocarbazole0.2781.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
3-Bromocarbazole0.0281.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
3,6-Dibromocarbazole0.0381.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
1,8-Dibromocarbazole0.0481.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
1,3,6-Tribromocarbazole0.0581.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
1,3,6,8-Tetrabromocarbazole0.1081.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4
3-Iodocarbazole0.0481.2 - 12591.0 - 1171.0 - 16.01.8 - 16.4

Data extracted from a study on the analysis of carbazole and 11 halogenated carbazoles in human serum.[1]

Experimental Protocols

Method 1: Salting-Out Liquid-Liquid Extraction (LLE)

This method has been successfully applied to the analysis of halogenated carbazoles in human serum and blood.[1] It is a robust technique that utilizes the principle of partitioning analytes between two immiscible liquid phases, with the addition of salt to enhance the extraction efficiency.

Sample Preparation and Extraction:

  • Sample Aliquoting: Take 100 µL of human serum or blood in a glass tube.

  • Fortification: Add internal standards to the sample.

  • Salting-Out: Add 1 mL of 37.5 wt% aqueous magnesium sulfate (MgSO₄) solution.

  • Extraction: Add 2 mL of hexane/ethyl acetate (4:1, v/v) as the extraction solvent.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction step (steps 4-7) with a fresh aliquot of the extraction solvent.

  • Evaporation: Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of a suitable solvent (e.g., hexane) for GC-MS/MS analysis.

GC-MS/MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent).

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.

  • Ionization Mode: Electron Impact (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method 2: Solid-Phase Extraction (SPE) - A Comparative Workflow

Solid-phase extraction is a widely used alternative to LLE that offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation.[2][3][4] While a specific validated SPE method for halogenated carbazoles in serum is not detailed in the readily available literature, a representative protocol can be constructed based on the analysis of similar halogenated aromatic compounds.

Hypothetical Sample Preparation and Extraction:

  • Sample Pre-treatment: To 100 µL of serum, add an equal volume of a protein precipitation solvent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the precipitated proteins.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by equilibration with deionized water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Analyte Elution: Elute the halogenated carbazoles from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or a mixture).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

GC-MS/MS Parameters: The GC-MS/MS parameters would be similar to those described for the LLE method.

Methodology Comparison

FeatureSalting-Out Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases.[3]Partitioning of analytes between a solid sorbent and a liquid mobile phase.[2][4]
Selectivity Generally lower; co-extraction of matrix components can be higher.Higher; sorbent chemistry can be tailored for specific analytes, leading to cleaner extracts.[2][4]
Solvent Consumption Typically higher due to the use of larger volumes of extraction solvents.Generally lower, which is more environmentally friendly and cost-effective.[2]
Automation Potential Can be automated but is often performed manually.Highly amenable to automation for high-throughput analysis.[4]
Emulsion Formation A potential issue, which can complicate phase separation and lead to lower recoveries.[2]Not an issue.[3]
Throughput Can be lower for manual procedures.Higher, especially with automated systems.
Cost Generally lower in terms of consumables (solvents and glassware).Higher initial cost for cartridges and potentially automation equipment.
Method Development Can be simpler to develop for new analytes.May require more extensive method development to optimize sorbent, wash, and elution steps.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each sample preparation technique.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_concentration Concentration & Analysis Sample 100 µL Serum/Blood Spike Add Internal Standards Sample->Spike Salt Add MgSO4 Solution Spike->Salt Solvent1 Add Hexane/EtOAc Salt->Solvent1 Vortex1 Vortex & Centrifuge Solvent1->Vortex1 Extract1 Collect Organic Layer Vortex1->Extract1 Solvent2 Re-extract with Hexane/EtOAc Extract1->Solvent2 Vortex2 Vortex & Centrifuge Solvent2->Vortex2 Extract2 Collect Organic Layer Vortex2->Extract2 Combine Combine Extracts Extract2->Combine Evaporate Evaporate to Dryness Combine->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS GC-MS/MS Analysis Reconstitute->GCMS SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_concentration Concentration & Analysis Sample 100 µL Serum Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute GCMS GC-MS/MS Analysis Reconstitute->GCMS

References

A Comparative Guide to the In Vitro Efficacy of Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of several novel carbazole derivatives, drawing upon recent findings in the field of anticancer research. The data presented herein is intended to facilitate the objective assessment of these compounds' performance and to provide detailed methodological insights for reproducible research.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of various novel carbazole derivatives have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

Table 1: IC50 Values of Novel Carbazole Derivatives Against Various Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Oxadiazole-Containing Carbazoles
Compound 10HepG2 (Liver)7.685-FluorouracilNot specified
HeLa (Cervical)10.095-FluorouracilNot specified
MCF-7 (Breast)6.445-FluorouracilNot specified
Compound 11HepG2 (Liver)> 505-FluorouracilNot specified
HeLa (Cervical)> 505-FluorouracilNot specified
MCF-7 (Breast)> 505-FluorouracilNot specified
Series 2: Pyridocarbazole Derivatives
Compound 9CCRF/CEM (Leukemia)Not specifiedEllipticine~5x less active
A549 (Lung)Not specifiedDoxorubicin~10% less active
MCF-7 (Breast)Not specified
Series 3: Carbazole-Based Thiazole Derivatives
Compound 3fA549 (Lung)Significant cytotoxicityBHT (antioxidant std.)Less active
MCF-7 (Breast)Significant cytotoxicity
HT29 (Colon)Significant cytotoxicity
Compound 3gA549 (Lung)Significant cytotoxicityBHT (antioxidant std.)Less active
MCF-7 (Breast)Significant cytotoxicity
HT29 (Colon)Significant cytotoxicity
Series 4: 4-Aryl-9H-carbazoles
Compound 13kHeLa (Cervical)1.2Not specified

Note: "Not specified" indicates that the exact IC50 value was not provided in the referenced abstract. "Significant cytotoxicity" indicates that the compounds were reported as highly active, but specific IC50 values were not available in the abstract.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used in the evaluation of novel carbazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the carbazole derivatives on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the carbazole derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the carbazole derivatives induce apoptosis (programmed cell death) in cancer cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the carbazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the carbazole derivatives.

  • Protein Extraction: After treatment with the carbazole derivatives, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a loading control protein (e.g., β-actin or GAPDH) used for normalization.

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the evaluation of these novel compounds, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G Signaling Pathway of Apoptosis Induction by Carbazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm Carbazole Derivative Carbazole Derivative Receptor Receptor Carbazole Derivative->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Bcl-2 Bcl-2 Signaling Cascade->Bcl-2 Inhibits Bax Bax Signaling Cascade->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: A simplified diagram of a potential apoptosis induction pathway by novel carbazole derivatives.

G Experimental Workflow for In Vitro Validation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis and Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot Western Blot IC50 Determination->Western Blot Statistical Analysis Statistical Analysis Apoptosis Assay->Statistical Analysis Cell Cycle Analysis->Statistical Analysis Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis Conclusion Conclusion Statistical Analysis->Conclusion Pathway Analysis->Conclusion

Caption: A standard workflow for the in vitro validation of novel carbazole derivatives.

References

Safety Operating Guide

Proper Disposal of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS may not always be readily available, information from suppliers and chemical databases indicates that this compound may cause skin, eye, and respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Key Hazard Information:

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3), Respiratory tract irritation

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures the compound is managed in an environmentally responsible and compliant manner. The following steps outline the process for preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Identify this compound as a halogenated organic waste .

  • This waste must be segregated from non-halogenated organic waste, as the disposal methods and costs differ significantly.[1][2][3]

  • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

2. Waste Accumulation and Container Management:

  • Use a designated, leak-proof container made of a compatible material (e.g., a poly bottle for solids or a safety can for solutions). The container must have a secure, screw-on cap.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". Chemical formulas or abbreviations are not sufficient.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Thoroughly clean the spill area.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide them with detailed information about the waste, including its chemical name and any other components if it is in a solution.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated Waste identify->segregate container Place in Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact Contact EHS or Licensed Disposal Service store->contact pickup Schedule and Prepare for Pickup contact->pickup end End: Proper Disposal by Professional Service pickup->end

Caption: Disposal workflow for this compound.

This procedural guidance, based on established safety protocols for handling hazardous chemical waste, is designed to ensure the safe and compliant disposal of this compound. By following these steps, laboratory personnel can minimize risks to themselves and the environment.

References

Essential Safety and Operational Guidance for 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS No: 59514-18-0). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated organic compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes that can cause serious eye irritation[1][2].
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), lab coat, and closed-toe shoesTo prevent skin contact which may cause irritation. Butyl gloves are also a good option for organic solvents[1][3][4].
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of dust or vapors that may cause respiratory irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Essential to prevent direct skin contact and absorption[3][4].

Safe Handling and Operational Workflow

Proper handling procedures are critical to prevent exposure and contamination. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Hazards prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound in Fume Hood prep_workspace->handling_weigh Proceed when ready handling_dissolve Dissolve/React in Closed System handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate After experiment cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and understand the hazards associated with the compound[3].

    • Put on all required PPE as detailed in Table 1.

    • Prepare the designated workspace, preferably within a certified chemical fume hood, ensuring all necessary equipment is clean and accessible.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.

    • Use a closed or contained system for reactions to prevent the release of vapors or dust.

    • Avoid direct contact with the solid compound and its solutions.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Segregate all waste materials containing the brominated compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • If flammable, extinguish any nearby ignition sources.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a labeled hazardous waste container[5].

  • Major Spill:

    • Evacuate the area immediately.

    • Notify the appropriate emergency response personnel.

    • Prevent entry to the affected area.

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm[5]. All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Protocol

Waste Type Disposal Procedure Rationale
Solid Waste Collect in a dedicated, labeled "Halogenated Organic Waste" container. This includes contaminated gloves, weighing paper, and absorbent materials.To prevent mixing with non-halogenated waste, which can create toxic byproducts during disposal[5][6].
Liquid Waste Collect all aqueous and organic solutions containing the compound in a dedicated, labeled "Halogenated Organic Waste" container.Aqueous solutions with brominated compounds are also considered hazardous[5].
Sharps Dispose of any contaminated sharps (needles, razor blades) in a designated sharps container for hazardous chemical waste.To prevent punctures and exposure during handling and disposal.

All waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain. Neutralization with reducing agents like sodium bisulfite or sodium thiosulfate may be an option for dilute aqueous waste, but this should be done with caution and in accordance with institutional safety protocols[7][8]. Incineration at a licensed facility is a common disposal method for brominated waste[7].

References

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